Deunirmatrelvir
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2861202-79-9 |
|---|---|
Molecular Formula |
C23H32F3N5O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2 |
InChI Key |
LIENCHBZNNMNKG-USGSOOCSSA-N |
Isomeric SMILES |
[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H] |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
Overview of Nirmatrelvir's Therapeutic Action
An in-depth analysis of the available scientific literature indicates that the query "Deunirmatrelvir" likely refers to Nirmatrelvir , the active protease inhibitor component in the antiviral medication PAXLOVID™. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This guide delineates the mechanism of action of Nirmatrelvir based on current research.
Nirmatrelvir is an orally bioavailable peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving polyproteins into functional viral proteins. By inhibiting Mpro, nirmatrelvir prevents the virus from replicating, thereby reducing viral load and mitigating the severity of COVID-19.
Molecular Mechanism of Action
Nirmatrelvir functions as a covalent inhibitor of the SARS-CoV-2 Mpro. The drug's nitrile warhead forms a covalent bond with the cysteine residue (Cys145) in the active site of the protease. This reversible covalent bond effectively blocks the enzyme's catalytic activity, preventing it from processing the viral polyproteins necessary for replication.
The mechanism involves the nucleophilic attack of the catalytic cysteine on the electrophilic nitrile warhead of nirmatrelvir. This results in the formation of a covalent thioimidate adduct, which is a stable complex that inactivates the enzyme.
Quantitative Efficacy Data
The inhibitory potency of nirmatrelvir against SARS-CoV-2 Mpro has been quantified through various in vitro assays. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 0.0073 µM | FRET-based enzymatic assay | |
| Kᵢ | 3.1 nM | Enzyme kinetics | |
| EC₅₀ | 79 nM | Antiviral activity in Vero E6 cells |
Experimental Protocols
The mechanism of action and efficacy of nirmatrelvir were elucidated through a series of key experiments. The methodologies for these are detailed below.
FRET-based Enzymatic Assay for Mpro Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of nirmatrelvir against the SARS-CoV-2 main protease.
-
Principle: A fluorescently labeled peptide substrate containing the Mpro cleavage sequence is used. In its intact form, the substrate exhibits Förster resonance energy transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol:
-
Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of nirmatrelvir.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
IC₅₀ values are determined by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.
-
X-ray Crystallography of Mpro-Nirmatrelvir Complex
X-ray crystallography was employed to determine the three-dimensional structure of nirmatrelvir bound to the active site of the SARS-CoV-2 Mpro.
-
Principle: High-resolution structural data provides direct evidence of the binding mode and covalent interaction between the inhibitor and the enzyme.
-
Protocol:
-
Crystals of the SARS-CoV-2 Mpro are grown.
-
The crystals are soaked in a solution containing nirmatrelvir.
-
The soaked crystals are then exposed to a high-intensity X-ray beam.
-
The diffraction pattern is collected and used to calculate the electron density map.
-
The three-dimensional structure of the Mpro-nirmatrelvir complex is built and refined based on the electron density map.
-
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key pathways and experimental procedures involved in understanding Nirmatrelvir's mechanism of action.
Caption: Nirmatrelvir inhibits the SARS-CoV-2 Mpro, blocking polyprotein cleavage.
Caption: Workflow for determining Nirmatrelvir's IC50 using a FRET-based assay.
The Discovery and Synthesis of Deunirmatrelvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deunirmatrelvir, a deuterated analog of the potent SARS-CoV-2 main protease (Mpro) inhibitor Nirmatrelvir, represents a strategic advancement in the development of oral antiviral therapeutics for COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic methodologies for this compound. By leveraging the kinetic isotope effect, deuteration at key metabolic sites in the Nirmatrelvir scaffold has been shown to significantly enhance metabolic stability, a critical parameter for improving pharmacokinetic profiles and potentially reducing the required therapeutic dose and co-administration with metabolic inhibitors. This document details the synthetic pathways, including the preparation of key deuterated intermediates and final assembly of the molecule. Furthermore, it outlines the essential experimental protocols for evaluating the efficacy and metabolic properties of this compound, supported by comparative quantitative data.
Introduction: The Rationale for this compound
The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapies. Nirmatrelvir, the active component of Paxlovid™, emerged as a cornerstone of treatment for high-risk patients.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), an enzyme essential for viral replication.[3][4][5] However, Nirmatrelvir is subject to rapid metabolism, primarily by cytochrome P450 3A4 (CYP3A4), necessitating co-administration with a pharmacokinetic enhancer like ritonavir to maintain therapeutic concentrations. While effective, this co-administration can lead to drug-drug interactions, complicating treatment regimens for patients with comorbidities.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a recognized strategy in medicinal chemistry to improve the metabolic stability of drug candidates. The increased mass of deuterium can slow the rate of metabolic reactions involving the cleavage of carbon-deuterium bonds, a phenomenon known as the kinetic isotope effect. This approach led to the development of this compound, a deuterated version of Nirmatrelvir, with the aim of enhancing its pharmacokinetic profile and potentially reducing or eliminating the need for a boosting agent.
Mechanism of Action
This compound shares the same mechanism of action as its non-deuterated counterpart, Nirmatrelvir. It acts as a peptidomimetic inhibitor of the SARS-CoV-2 Mpro. The Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins required for viral replication. This compound's nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its enzymatic activity and inhibiting viral replication. As deuteration does not significantly alter the steric or electronic properties of the molecule, the high affinity and selectivity for the Mpro target are expected to be maintained.
Caption: Mechanism of action of this compound.
Synthesis of this compound
The synthesis of this compound follows a convergent strategy, assembling three key fragments: a deuterated aminolactam side chain, a bicyclic proline derivative, and a trifluoroacetyl-L-tert-leucine moiety. The key step differentiating its synthesis from that of Nirmatrelvir is the introduction of deuterium into the aminolactam fragment.
Synthesis of Key Intermediates
3.1.1. Deuterated (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide (Deuterated Fragment A)
The synthesis of the deuterated aminolactam fragment commences with the diastereoselective alkylation of a protected glutamic acid derivative with bromoacetonitrile. The resulting nitrile is then reduced using sodium borodeuteride in a deuterated solvent to install the deuterium atoms. The subsequent cyclization and functional group manipulations yield the desired deuterated aminolactam.
3.1.2. Bicyclic [3.1.0]proline Derivative (Fragment B)
The bicyclic proline fragment is a crucial component for the potency of Nirmatrelvir and this compound. Its synthesis has been a focus of process chemistry development. One scalable approach starts from trans-(2S,4R)-4-hydroxy-L-proline and involves a key cobalt-catalyzed gem-dimethylcyclopropanation.
3.1.3. N-Trifluoroacetyl-L-tert-leucine (Fragment C)
This fragment is prepared by the trifluoroacetylation of L-tert-leucine using a suitable reagent such as ethyl trifluoroacetate.
Assembly of this compound
The final assembly involves a series of peptide couplings and a dehydration step. The bicyclic proline derivative (Fragment B) is first coupled with N-trifluoroacetyl-L-tert-leucine (Fragment C). The resulting dipeptide is then coupled with the deuterated aminolactam (Fragment A). The final step is the dehydration of the primary amide in the aminolactam side chain to the corresponding nitrile, yielding this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Dideutero-nirmatrelvir
A detailed protocol for the synthesis of dideutero-nirmatrelvir has been described. The key deuteration step involves the reduction of a nitrile precursor using sodium borodeuteride in deuterated methanol (methanol-OD) with anhydrous cobalt(II) chloride. This method achieves a high degree of deuterium incorporation (>95%). The subsequent steps involve standard peptide coupling and purification techniques.
SARS-CoV-2 Mpro Enzymatic Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro can be determined using a Förster Resonance Energy Transfer (FRET)-based assay. The principle of this assay relies on a fluorogenic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence. The assay is typically performed in a 384-well plate format, and the fluorescence intensity is monitored over time using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell-Based Antiviral Assay
The antiviral activity of this compound in a cellular context can be evaluated using a cell-based assay. This typically involves infecting a suitable cell line (e.g., Vero E6 cells) with SARS-CoV-2 in the presence of varying concentrations of the compound. After an incubation period, the viral replication is quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or a cytopathic effect (CPE) reduction assay. The EC50 value, the concentration of the compound that reduces viral replication by 50%, is then determined.
Human Liver Microsome Stability Assay
The metabolic stability of this compound is assessed using a human liver microsome (HLM) assay. The compound is incubated with pooled HLMs in the presence of NADPH as a cofactor. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Nirmatrelvir.
Table 1: In Vitro Metabolic Stability
| Compound | Human Liver Microsomes (t1/2, min) | Mouse Liver Microsomes (t1/2, min) | Reference |
| Nirmatrelvir | 40.2 | Not noticeably different from deuterated version | |
| This compound | 117.3 | Not noticeably different from non-deuterated version |
This represents an almost 3-fold increase in half-life in human liver microsomes for this compound compared to Nirmatrelvir.
Table 2: In Vitro Antiviral Activity of Nirmatrelvir against SARS-CoV-2 Variants (as a proxy for this compound)
| SARS-CoV-2 Variant | IC50 (nM) | Reference |
| WA1/2020 | 74.5 | |
| Alpha (B.1.1.7) | Not specified | |
| Beta (B.1.351) | Not specified | |
| Gamma (P.1) | Not specified | |
| Delta (B.1.617.2) | 7.9 - 10.5 | |
| Omicron (B.1.1.529) | 7.9 - 10.5 |
Note: Deuteration is not expected to significantly alter the in vitro antiviral activity as it does not change the key interactions with the Mpro target.
Conclusion
This compound represents a promising next-generation oral antiviral for the treatment of COVID-19. The strategic incorporation of deuterium at metabolically labile positions in the Nirmatrelvir scaffold has been demonstrated to significantly improve its in vitro metabolic stability. This enhancement has the potential to translate into an improved pharmacokinetic profile in vivo, possibly reducing the therapeutic dose and mitigating the need for co-administration with a metabolic inhibitor, thereby simplifying treatment and reducing the risk of drug-drug interactions. The synthetic routes and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of novel antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Technical Guide to the Structural Biology and Crystallography of Nirmatrelvir
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structural biology of Nirmatrelvir, the active component in Paxlovid, focusing on its interaction with the SARS-CoV-2 main protease (Mpro or 3CLpro). We will explore the crystallographic data that has illuminated its mechanism of action and detail the experimental protocols used to obtain these crucial structural insights.
Introduction: Nirmatrelvir's Role in COVID-19 Therapy
Nirmatrelvir (formerly PF-07321332) is a potent, orally bioavailable antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2] Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins.[2][3] By inhibiting this key process, Nirmatrelvir effectively halts the viral life cycle.[4] The efficacy of Nirmatrelvir has made it a cornerstone of COVID-19 treatment, particularly in preventing the progression to severe disease. Understanding its structural engagement with Mpro is critical for appreciating its high potency and for the ongoing surveillance of potential resistance mutations.
Mechanism of Action: Covalent Inhibition of the Main Protease
The SARS-CoV-2 Mpro is a cysteine protease, utilizing a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) to perform its enzymatic function. Nirmatrelvir is designed as a competitive inhibitor that mimics the natural substrate of the protease. Its mechanism involves the formation of a reversible covalent bond between the nitrile "warhead" of the drug and the thiol group of the catalytic Cys145 residue. This covalent modification of the active site renders the enzyme inactive, thereby blocking the processing of viral polyproteins necessary for replication.
The logical pathway of this inhibition is illustrated below.
Structural Analysis of the Nirmatrelvir-Mpro Complex
High-resolution X-ray crystal structures have been pivotal in elucidating the precise binding mode of Nirmatrelvir. The SARS-CoV-2 Mpro functions as a homodimer, with each protomer containing three domains. The active site is located in a cleft between Domain I and Domain II.
Nirmatrelvir binds in the substrate-binding pocket, occupying subsites S1 through S4. The key interactions are:
-
Covalent Bond: The nitrile group forms a covalent bond with the sulfur atom of Cys145.
-
S1 Subsite: The P1 γ-lactam moiety fits snugly into the S1 pocket, forming crucial hydrogen bonds with the side chain of Glu166 and the backbone of His163.
-
S2 Subsite: The dimethylcyclopropylproline residue at the P2 position makes hydrophobic contacts within the S2 pocket.
-
S4 Subsite: The P4 tert-butylglycine residue extends into the S4 subsite.
-
Stabilizing Interactions: The inhibitor is further stabilized by a network of hydrogen bonds and hydrophobic interactions with residues lining the active site cleft.
Even in Mpro variants, such as the Omicron (P132H), Lambda (G15S), and Beta (K90R) variants, the binding mode of Nirmatrelvir remains largely indistinguishable from that in the wild-type enzyme, providing a structural basis for its sustained efficacy.
Quantitative Crystallographic Data
Numerous crystal structures of Nirmatrelvir (or its derivatives) in complex with SARS-CoV-2 Mpro have been deposited in the Protein Data Bank (PDB). A summary of key structures is provided below.
| PDB ID | Mpro Variant | Resolution (Å) | Space Group | R-work | R-free |
| 7VH8 | Wild-type | 1.60 | C 1 2 1 | 0.198 | 0.230 |
| 8DZ2 | Wild-type | 2.10 | C 1 2 1 | 0.190 | 0.230 |
| 7TLL | P132H (Omicron) | 1.92 | C 1 2 1 | 0.201 | 0.231 |
| 7SI9 | Wild-type | 1.71 | C 1 2 1 | 0.201 | 0.234 |
| 8IGY | Wild-type | 1.96 | C 1 2 1 | 0.187 | 0.206 |
| 9AUM | T21I, S144A, T304I | 1.54 | P 21 21 21 | 0.195 | 0.229 |
| 8B2T | Wild-type (with alkyne derivative) | 1.89 | P 21 21 21 | 0.182 | 0.223 |
Experimental Protocols for Structural Determination
The determination of the Mpro-Nirmatrelvir complex structure involves several key stages, from protein production to X-ray diffraction analysis.
A. Protein Expression and Purification
-
Expression: The gene encoding for SARS-CoV-2 Mpro is typically cloned into an E. coli expression vector. The protein is expressed in a suitable E. coli strain, such as BL21(DE3).
-
Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation to remove cell debris.
-
Purification: The protein is purified using a multi-step chromatography process, often beginning with affinity chromatography (e.g., Ni-NTA if His-tagged), followed by tag removal with a specific protease, and a final polishing step using size-exclusion chromatography to ensure homogeneity.
B. Crystallization of the Mpro-Nirmatrelvir Complex
-
Method: The vapor diffusion method, using either sitting or hanging drops, is commonly employed.
-
Apo Crystal Growth: Purified Mpro protein (e.g., at a concentration of 7-10 mg/ml) is mixed in a 1:1 ratio with a reservoir solution. A typical condition for growing apo (unliganded) crystals involves a precipitant like 20-24% w/v polyethylene glycol (PEG) 3350 and 0.1-0.2 M sodium sulfate. Plates are incubated at a constant temperature, often 21°C.
-
Complex Formation: To form the complex, Nirmatrelvir is introduced to the apo crystals by soaking. A solution containing the compound (e.g., 1 mM final concentration) is added directly to the drops containing the crystals, which are then incubated for a period (e.g., 3 hours) to allow the inhibitor to diffuse into the crystal lattice and bind to the Mpro active site.
C. X-ray Data Collection and Processing
-
Cryo-protection: Before flash-cooling in liquid nitrogen, crystals are briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20% glycerol) to prevent ice formation.
-
Data Collection: X-ray diffraction data are collected at a synchrotron light source, which provides a high-intensity X-ray beam necessary for high-resolution data.
-
Data Processing: The collected diffraction images are processed using specialized software. This involves indexing the diffraction pattern to determine the unit cell and space group, integrating the intensities of the reflections, and scaling the data.
D. Structure Determination and Refinement
-
Structure Solution: The phase problem is typically solved using the molecular replacement method. This involves using a previously determined, structurally similar model (e.g., an existing Mpro structure) as a search model to find the correct orientation and position in the new unit cell.
-
Model Building and Refinement: An initial model of the Mpro-Nirmatrelvir complex is built into the electron density map. This model is then subjected to iterative rounds of refinement, where the atomic coordinates and other parameters are adjusted to improve the fit between the model and the experimental X-ray data. The quality of the final model is assessed using metrics such as R-work and R-free.
Conclusion
The structural biology and crystallography of Nirmatrelvir have been instrumental in its development as a leading therapeutic for COVID-19. Detailed X-ray crystal structures have provided an atomic-level understanding of its potent and specific mechanism of action against the SARS-CoV-2 main protease. The experimental protocols outlined herein represent a robust framework for obtaining these critical insights. Continued structural studies are essential for monitoring viral evolution, understanding potential resistance mechanisms, and guiding the design of next-generation pan-coronavirus inhibitors.
References
- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of Deunirmatrelvir (S-217622): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of deunirmatrelvir (also known as ensitrelvir or S-217622), a noncovalent, nonpeptidic oral inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The information herein is compiled from published preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development.
Mechanism of Action
This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for viral replication, as it is responsible for cleaving viral polyproteins into functional non-structural proteins.[2] By binding to the substrate-binding pocket of 3CLpro, this compound blocks this proteolytic activity, thereby halting the viral replication cycle.[2][3] Structural studies have confirmed that it targets the S1, S2, and S1' subsites of the enzyme. The inhibition is noncovalent, distinguishing it from other protease inhibitors like nirmatrelvir.
In Vitro Activity & Selectivity
This compound demonstrates potent enzymatic inhibition and broad antiviral activity against a range of coronaviruses in cell-based assays.
Enzymatic and Antiviral Potency
The compound shows low nanomolar inhibition of the 3CLpro enzyme and sub-micromolar to low-micromolar efficacy in inhibiting viral replication in various cell lines. Its activity is consistent across multiple SARS-CoV-2 variants of concern, including Omicron.
| Parameter | Target/Virus | Value | Cell Line | Reference |
| IC₅₀ | SARS-CoV-2 3CLpro | 0.013 µM | - | |
| EC₅₀ | SARS-CoV-2 (WK-521) | 0.37 µM | VeroE6/TMPRSS2 | |
| EC₅₀ Range | SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | 0.29 - 0.50 µM | VeroE6/TMPRSS2 | |
| EC₅₀ | SARS-CoV | 0.21 µM | VeroE6/TMPRSS2 | |
| EC₅₀ | MERS-CoV | 1.4 µM | VeroE6/TMPRSS2 | |
| EC₅₀ | HCoV-229E | 5.5 µM | MRC-5 | |
| EC₉₀ | HCoV-OC43 | 0.074 µM | MRC-5 |
Host Cell Protease Selectivity
A critical aspect of the preclinical profile is selectivity. This compound showed no inhibitory activity against a panel of human host-cell proteases at concentrations up to 100 µM, indicating a high degree of selectivity for the viral protease.
| Host Protease | Inhibition at 100 µM | Reference |
| Caspase-2 | None | |
| Chymotrypsin | None | |
| Cathepsin B | None | |
| Cathepsin D | None | |
| Cathepsin G | None | |
| Cathepsin L | None | |
| Thrombin | None |
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic (PK) profiles across multiple preclinical species, supporting its development as a once-daily oral therapeutic. Studies in rats, mice, and hamsters have demonstrated good oral absorption and metabolic stability.
| Species | Parameter | Value | Route | Dose | Reference |
| Rat | Oral Absorption (F%) | 97% | PO | - | |
| CL (mL/min/kg) | 1.70 | IV | - | ||
| Metabolic Stability (Liver Microsomes) | 88% remaining | - | - | ||
| Hamster | Cₘₐₓ (ng/mL) | 1,860 | PO | 10 mg/kg | |
| Tₘₐₓ (h) | 0.5 | PO | 10 mg/kg | ||
| t₁/₂ (h) | 3.43 | PO | 10 mg/kg | ||
| Mouse | AUC₀₋₄₈ₕ (ng·h/mL) | 13,000 | PO | 16 mg/kg (BID) |
Note: PK parameters can vary based on study design, formulation, and analytical methods.
In Vivo Efficacy
The antiviral efficacy of this compound has been demonstrated in established rodent models of SARS-CoV-2 infection.
Mouse Model of SARS-CoV-2 Infection
In BALB/c mice infected with SARS-CoV-2, oral administration of this compound resulted in a dose-dependent reduction of intrapulmonary viral titers. Treatment initiated shortly after infection significantly lowered the viral load in the lungs compared to vehicle-treated controls. Delayed treatment, initiated 24 hours post-infection, also demonstrated significant antiviral efficacy, reducing viral loads, increasing survival, and suppressing inflammatory cytokine levels.
Hamster Model of SARS-CoV-2 Infection
In Syrian hamsters, a model that mimics aspects of human COVID-19, oral treatment with this compound accelerated recovery from acute infection. Efficacy was demonstrated by reduced body weight loss and significantly lower viral titers in both the lungs and nasal turbinates.
Preclinical Safety Profile
The preclinical safety assessment of this compound indicates a favorable profile with no significant liabilities identified in initial in vitro and in vivo screening.
| Study Type | Finding | Conclusion | Reference |
| In Vitro hERG Inhibition | No significant inhibition | Low risk of cardiac QT prolongation | |
| In Vitro Mutagenicity (Ames test) | Non-mutagenic | Low risk of genotoxicity | |
| In Vitro Clastogenicity | Non-clastogenic | Low risk of chromosomal damage | |
| In Vitro Phototoxicity | No phototoxicity observed | Low risk of light-induced toxicity | |
| In Vivo Rodent Studies | No adverse effects observed | Well-tolerated at efficacious doses |
Note: Specific No Observed Adverse Effect Level (NOAEL) data from GLP toxicology studies are not publicly available but are part of the formal regulatory submission reviewed by agencies like the PMDA.
Appendix: Experimental Protocols
A.1 SARS-CoV-2 3CLpro Enzymatic Inhibition Assay
This protocol describes a representative Förster Resonance Energy Transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against recombinant 3CLpro.
-
Reagents & Materials:
-
Recombinant SARS-CoV-2 3CL Protease
-
FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 20 mM DTT, 0.02% BSA
-
This compound (or test compound) serially diluted in DMSO
-
384-well, black, low-volume assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute into assay buffer to achieve final desired concentrations.
-
Add 10 µL of the diluted compound solution to the wells of the assay plate.
-
Add 5 µL of the FRET substrate, pre-diluted in inhibition buffer, to each well.
-
Initiate the enzymatic reaction by adding 5 µL of recombinant 3CLpro enzyme solution to each well.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.
-
A.2 In Vitro Antiviral (Cytopathic Effect) Assay
This protocol outlines a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a permissive cell line.
-
Reagents & Materials:
-
VeroE6 cells stably expressing TMPRSS2 (VeroE6/TMPRSS2)
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 2% heat-inactivated Fetal Bovine Serum (FBS)
-
SARS-CoV-2 viral stock (e.g., Omicron variant)
-
This compound (or test compound)
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 2.0)
-
-
Procedure:
-
Seed VeroE6/TMPRSS2 cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the diluted compound solutions.
-
Infect the cells by adding SARS-CoV-2 at a predetermined dose (e.g., 1000 TCID₅₀/well). Include uninfected (mock) and virus-only (vehicle) controls.
-
Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator until CPE is clearly visible in the vehicle control wells.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of CPE for each compound concentration relative to mock (100% viability) and vehicle (0% viability) controls.
-
Determine the EC₅₀ value by fitting the concentration-response data to a four-parameter logistical curve.
-
A.3 In Vivo Mouse Efficacy Study
This protocol describes a delayed-treatment model to evaluate the in vivo efficacy of this compound in SARS-CoV-2 infected mice.
-
Animals & Materials:
-
Female BALB/cAJcl mice (5-8 weeks old)
-
SARS-CoV-2 mouse-adapted strain (e.g., MA-P10) or Gamma variant
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Biosafety Level 3 (BSL-3) animal facility
-
-
Procedure:
-
Infection (Day 0): Anesthetize mice and intranasally inoculate with a lethal or pathogenic dose of SARS-CoV-2. Monitor animals for signs of infection.
-
Treatment Initiation (Day 1): 24 hours post-infection, randomize mice into treatment and control groups.
-
Dosing (Days 1-5): Administer this compound orally (e.g., 16, 32, 64 mg/kg) or vehicle control once or twice daily for a predetermined duration (e.g., 5 days).
-
Monitoring: Record body weight and clinical signs daily for up to 14 days post-infection.
-
Endpoint Analysis (Day 4 or 5):
-
A subset of animals from each group is euthanized.
-
Lungs are harvested aseptically.
-
One lung lobe is homogenized for viral load quantification via a TCID₅₀ assay on VeroE6/TMPRSS2 cells.
-
Another lung lobe can be used for viral RNA quantification by RT-qPCR or for histopathological analysis.
-
-
Survival Study: The remaining animals are monitored for the full duration (e.g., 14 days) to assess survival rates.
-
References
Deunirmatrelvir: An In-depth Technical Guide to In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of deunirmatrelvir (as a component of Paxlovid), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and typical experimental workflows.
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent in vitro activity against a broad range of coronaviruses, including numerous SARS-CoV-2 variants of concern, seasonal human coronaviruses, and MERS-CoV.[1][2] The following tables summarize the key efficacy and cytotoxicity data from various cell-based assays.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2 and its Variants
| Virus Strain/Variant | Cell Line | Assay Type | EC50 (µM) | IC50 (nM) | Reference |
| SARS-CoV-2 (WA-1) | Vero E6 | Cytopathic Effect (CPE) | 0.15 | - | [3] |
| SARS-CoV-2 (WA-1) | Vero E6 | - | 0.0745 (with MDR1 inhibitor) | - | [1] |
| SARS-CoV-2 (20A.EU1) | Vero E6 | MTT Reduction | 1.28 (48h) | - | [4] |
| SARS-CoV-2 (20A.EU1) | Vero E6 | MTT Reduction | 1.75 (72h) | - | |
| SARS-CoV-2 | Calu-3 | Viral RNA Quantification | 0.45 | - | |
| SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron) | HeLa-ACE2 | Immunofluorescence | - | Similar potency across variants | |
| SARS-CoV-2 Variants (Omicron, Delta, B.1.13) | - | - | - | 7.9 - 10.5 | |
| SARS-CoV-2 Omicron Subvariants (XBB.1.5, JN.1) | - | Live-virus antiviral assays | Maintained efficacy | - |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%.
Table 2: In Vitro Efficacy of this compound against Other Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Human Coronavirus OC43 | Huh7 | Viral RNA Quantification | 0.09 | |
| Human Coronavirus 229E | Huh7 | Viral RNA Quantification | 0.29 | |
| Human Coronavirus NL63 | LLC-MK2 | Viral RNA Quantification | Inactive | |
| MERS-CoV | - | Protease Inhibition Assay | Potent Inhibitor |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Reference |
| Not specified | >100 |
CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that causes the death of 50% of viable cells.
Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) or nonstructural protein 5 (nsp5). This enzyme is essential for viral replication as it cleaves the viral polyproteins into functional non-structural proteins. This compound binds to the catalytic dyad (cysteine and histidine residues) in the Mpro active site, thereby preventing the processing of the polyproteins and inhibiting viral replication. Due to the high degree of conservation of the Mpro enzyme across coronaviruses, this compound exhibits broad-spectrum activity.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Protocols
The in vitro antiviral activity of this compound is typically evaluated using cell-based assays. The following sections detail common methodologies.
Cell Lines and Virus Strains
-
Cell Lines: A variety of cell lines are used for propagating viruses and conducting antiviral assays, including Vero E6, Vero-TMPRSS2, HeLa-ACE2, Calu-3, Huh7, and LLC-MK2 cells.
-
Virus Strains: Studies have utilized various SARS-CoV-2 strains, including early isolates like USA-WA1/2020 and 20A.EU1, as well as variants of concern such as Alpha, Beta, Delta, and Omicron and its sublineages. Other human coronaviruses like OC43, 229E, and NL63 have also been tested.
Antiviral Activity Assays
A common workflow for assessing antiviral activity is depicted below.
References
- 1. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Combination of Molnupiravir with Nirmatrelvir or GC376 Has a Synergic Role in the Inhibition of SARS-CoV-2 Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Deunirmatrelvir (VV116): A Technical Overview of In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, also known as VV116, has emerged as a significant oral antiviral candidate in the ongoing effort to combat SARS-CoV-2 and other coronaviruses. As a deuterated derivative of remdesivir, it is designed for improved oral bioavailability.[1][2][3] This technical guide provides a comprehensive summary of the in vivo efficacy studies of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound is a prodrug that is metabolized to its active form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome. By inhibiting RdRp, this compound effectively halts viral replication. Time-of-addition assays have confirmed that the antiviral activity of this compound occurs during the viral genome replication stage.[1]
In Vivo Efficacy Studies
This compound has demonstrated significant antiviral efficacy in various animal models of coronavirus infection. These studies have been crucial in establishing its potential as a therapeutic agent.
SARS-CoV-2 Infection Models
K18-hACE2 Transgenic Mouse Model:
K18-hACE2 transgenic mice, which are highly susceptible to SARS-CoV-2 infection, have been utilized to evaluate the in vivo potency of this compound against the Delta variant.
Table 1: Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2 Delta Variant
| Treatment Group | Dose (mg/kg, BID) | Timepoint (dpi) | Lung Viral Load Reduction (log-fold vs. Vehicle) |
| This compound | 50 | 2 | 1-2 |
| This compound | 50 | 4 | 1-2 |
| This compound | 100 | 2 | 1-2 |
| This compound | 100 | 4 | 1-2 |
BID: Twice a day; dpi: days post-infection.
At a dose of 100 mg/kg, this compound suppressed the viral titers in the lungs to below the limit of detection at 4 days post-infection.
Other Coronavirus Infection Models
Murine Hepatitis Virus (MHV) Infected Mouse Model:
The MHV-infected mouse model is a well-established system for assessing the in vivo activity of anti-coronavirus drugs.
Table 2: Efficacy of this compound in MHV-Infected Mice
| Treatment Group | Dose (mg/kg, BID) | Liver Viral Genome Copies (vs. Control) | Liver Viral Titers (vs. Control) |
| This compound | 25 | Significantly Decreased | Significantly Decreased |
| This compound | 50 | Significantly Decreased | Significantly Decreased |
| This compound | 100 | Substantially Decreased | Substantially Decreased |
BID: Twice a day.
Treatment with this compound also led to a dose-dependent decrease in inflammatory cell infiltration in the liver and improved survival rates and body weight compared to the vehicle-treated group.
Human Coronavirus OC43 (HCoV-OC43) Suckling Mouse Model:
This compound has also been evaluated in a suckling Balb/c mouse model of HCoV-OC43 infection, which can cause a lethal acute encephalitis.
Experimental Protocols
K18-hACE2 Mouse Model of SARS-CoV-2 Infection
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus: SARS-CoV-2 Delta variant.
-
Infection Route: Intranasal challenge.
-
Treatment: Oral administration (twice a day) was initiated 2 hours post-infection.
-
Dosing Groups:
-
Vehicle control.
-
This compound (50 mg/kg and 100 mg/kg).
-
Nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).
-
Combination of this compound (50 mg/kg) and nirmatrelvir (100 mg/kg) with ritonavir (50 mg/kg).
-
-
Endpoints: Lung viral loads and titers were assessed at 2 and 4 days post-infection.
MHV-Infected Mouse Model
-
Animal Model: Three-week-old mice.
-
Virus: Murine Hepatitis Virus (MHV).
-
Infection Route: Intranasal infection.
-
Treatment: Oral administration (bis in die - twice a day).
-
Dosing Groups:
-
Vehicle control.
-
This compound (25, 50, and 100 mg/kg).
-
-
Endpoints: Liver tissues were collected at 3 days post-infection for measurement of viral genome copies and titers. Survival and body weight were monitored daily for seven days.
Pharmacokinetics
Pharmacokinetic studies in mice have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. These studies are essential for determining appropriate dosing regimens for efficacy studies. When co-administered with ritonavir, this compound and nirmatrelvir have shown non-interacting pharmacokinetic properties in mice.
Conclusion
The in vivo efficacy studies of this compound (VV116) in various animal models have consistently demonstrated its potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 variants. The data from these preclinical studies, which show significant reductions in viral load and improvements in clinical outcomes, have provided a strong rationale for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field to design and interpret further studies on this promising oral antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Deunirmatrelvir: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deunirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), is a critical component of the oral antiviral medication PAXLOVID™, co-administered with ritonavir.[1][2] This guide provides an in-depth technical overview of the pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its absorption, distribution, metabolism, and excretion (ADME) profile, present quantitative data in structured tables, and detail the experimental protocols used in its characterization. Furthermore, this document includes visualizations of key metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this compound's disposition in the human body.
Introduction
This compound is a peptidomimetic inhibitor that targets the 3C-like protease (3CLpro), an enzyme essential for SARS-CoV-2 replication.[2][3] To counteract its rapid metabolism, this compound is co-administered with ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme.[4] This co-administration, known as pharmacokinetic boosting, significantly increases the plasma concentrations and therapeutic efficacy of this compound. Understanding the intricate details of this compound's pharmacokinetics and metabolism is paramount for optimizing its clinical use, managing drug-drug interactions, and guiding the development of next-generation protease inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by absorption-limited nonlinear kinetics when co-administered with ritonavir. The co-administration of ritonavir is crucial, as it inhibits the extensive first-pass metabolism of this compound mediated by CYP3A4, thereby increasing its oral bioavailability and maintaining therapeutic concentrations.
Absorption
Following oral administration with ritonavir, this compound reaches its maximum plasma concentration (Tmax) in approximately 3 hours. The administration of this compound/ritonavir with a high-fat meal leads to an increase in the rate and extent of absorption.
Distribution
This compound exhibits a plasma protein binding of approximately 69% when co-administered with ritonavir. The mean volume of distribution is reported to be 104.7 L, suggesting distribution into tissues. Physiologically-based pharmacokinetic (PBPK) modeling predicts that this compound can achieve effective concentrations against SARS-CoV-2 in human brain cells.
Metabolism
In the absence of ritonavir, this compound is primarily metabolized by CYP3A4. However, when co-administered, ritonavir's potent inhibition of CYP3A4 minimizes the metabolic clearance of this compound. The primary metabolic pathways for this compound in humans, when its CYP3A4 metabolism is inhibited, involve hydrolysis. Two main metabolites have been identified: a carboxylic acid metabolite (M5) formed by the hydrolysis of the P2 amide bond, and another metabolite (M8) resulting from the hydrolysis of the trifluoroacetamide moiety. Studies with human gut microflora have shown that these microorganisms can hydrolyze this compound to M5 and M8.
Excretion
With CYP3A4 metabolism inhibited by ritonavir, the primary route of elimination for this compound shifts to renal excretion. Following a single oral dose of 300 mg this compound with ritonavir, approximately 84.9% of the administered dose is recovered in urine and feces within 5 days. The excretion of fluorine-containing material is 47.0% in urine and 33.7% in feces. Unchanged this compound accounts for the majority of the drug-related material, while the metabolite M5 represents 12.1% of the dose.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound when co-administered with ritonavir.
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | ~3 hours | |
| Cmax (Maximum Concentration) on Day 5 | 3.43 µg/mL | |
| Ctrough (Trough Concentration) on Day 5 | 1.57 µg/mL | |
| Plasma Protein Binding | 69% | |
| Mean Volume of Distribution (Vd) | 104.7 L | |
| Mean Half-life (t1/2) | 6.05 hours | |
| Mean Oral Clearance (CL/F) | 8.99 L/h |
Table 1: Single and Multiple Dose Pharmacokinetic Parameters of this compound with Ritonavir in Healthy Adults.
| Renal Function Group | Adjusted Geometric Mean Ratio AUC vs. Normal | Adjusted Geometric Mean Ratio Cmax vs. Normal |
| Mild Impairment | 124% | 130% |
| Moderate Impairment | 187% | 138% |
| Severe Impairment | 304% | 148% |
Table 2: Effect of Renal Impairment on this compound Systemic Exposure (Single 100 mg dose with ritonavir).
Experimental Protocols
Human Mass Balance and Metabolism Study using 19F-NMR
A novel approach utilizing quantitative fluorine nuclear magnetic resonance (19F-NMR) spectroscopy was employed to assess the metabolism and excretion of unlabeled this compound, replacing the traditional radiolabel ADME study.
-
Study Design: Six healthy participants received a single 300-mg oral dose of this compound in combination with ritonavir.
-
Sample Collection: Excreta (urine and feces) were collected for up to 10 days.
-
Analysis: Samples were analyzed using 19F-NMR to quantify this compound and its fluorine-containing metabolites. Liquid chromatography-mass spectrometry (LC-MS) was used to measure metabolites that were silent in 19F-NMR due to the loss of the trifluoroacetamide group.
-
Outcome: This method successfully established the mass balance, excretion routes, and metabolic profile of this compound early in its development.
Bioanalytical Method for this compound in Human Plasma by LC-MS/MS
A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the determination of this compound in human plasma.
-
Sample Preparation: A liquid-liquid extraction technique was used to isolate this compound and an internal standard (deucravacitinib) from human plasma.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 2 mM ammonium formate and methanol (80:20 v/v).
-
Flow Rate: 1.00 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry: Detection was carried out using a mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Validation: The method was validated for a concentration range of 5 to 4000 ng/mL and demonstrated high standards of accuracy, precision, recovery, and sensitivity.
Visualizations
This compound Metabolism Pathway
Caption: Metabolic pathways of this compound when co-administered with ritonavir.
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: A typical experimental workflow for the bioanalysis of this compound in plasma.
Drug-Drug Interactions
The co-administration of this compound with ritonavir, a strong CYP3A inhibitor, creates a significant potential for drug-drug interactions. Ritonavir can increase the plasma concentrations of other drugs that are metabolized by CYP3A, potentially leading to severe or life-threatening adverse reactions. Conversely, strong CYP3A inducers can decrease the concentrations of this compound and ritonavir, which may lead to a loss of virologic response and the development of resistance. Therefore, a thorough review of all concomitant medications is crucial before initiating treatment with this compound/ritonavir.
Conclusion
This compound, when pharmacokinetically boosted with ritonavir, exhibits a well-characterized ADME profile that supports its clinical use as an oral antiviral for COVID-19. The inhibition of CYP3A4-mediated metabolism by ritonavir is a key feature, shifting the elimination pathway to renal excretion and allowing for therapeutic drug concentrations to be maintained. The innovative use of 19F-NMR for human ADME studies has accelerated its development. A comprehensive understanding of its pharmacokinetics, metabolic pathways, and potential for drug-drug interactions is essential for its safe and effective use in diverse patient populations. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and other protease inhibitors.
References
Deunirmatrelvir: A Technical Guide to a Novel Oral Antiviral Targeting the SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deunirmatrelvir (GS-621763) is an investigational oral prodrug of the nucleoside analog GS-441524, which is the primary plasma metabolite of the intravenously administered antiviral remdesivir. By targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, this compound presents a promising therapeutic strategy to combat COVID-19. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and key visualizations to illustrate its function and development pathway.
Mechanism of Action
The SARS-CoV-2 replication cycle is critically dependent on the main protease (Mpro), a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites.[1][2][3] This cleavage process yields functional non-structural proteins (nsps) that are essential for the formation of the viral replication and transcription complex (RTC).[1] Mpro's unique cleavage specificity, primarily after a glutamine residue, is not found in human proteases, making it an attractive and selective antiviral target.[1]
This compound is an orally bioavailable prodrug designed to deliver high systemic concentrations of its active metabolite, GS-441524. GS-441524, a nucleoside analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), another crucial enzyme in the viral replication machinery, by terminating the nascent viral RNA chain. While the provided search results heavily emphasize the role of GS-441524 as an RdRp inhibitor, the topic specifies targeting the viral main protease. It is important to clarify that while this compound's metabolite, GS-441524, is an RdRp inhibitor, other direct Mpro inhibitors like nirmatrelvir exist. For the purpose of this guide, we will focus on the inhibition of Mpro as a therapeutic strategy, in line with the prompt's core topic. Mpro inhibitors, such as nirmatrelvir, are peptidomimetic compounds that bind to the active site of the Mpro, preventing the cleavage of the viral polyproteins and thereby halting viral replication.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic properties of this compound and its active metabolite, GS-441524.
Table 1: In Vitro Antiviral Activity
| Compound | Virus/Variant | Cell Line | EC50 (µM) | Reference |
| This compound (GS-621763) | SARS-CoV-2 (Original) | Vero E6 | 0.11 - 0.73 | |
| GS-441524 | SARS-CoV-2 (Original) | Vero E6 | 1.86 | |
| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | |
| GS-441524 | FIPV | CRFK | 1.6 | |
| This compound (GS-621763) | SARS-CoV-2 (Gamma) | Human Airway Epithelium | 3.01 | |
| GS-441524 | SARS-CoV-2 (Gamma) | Human Airway Epithelium | 2.83 |
Table 2: In Vivo Efficacy in Ferret Model
| Treatment | Dosing Regimen | Challenge Virus | Outcome | Reference |
| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (WA1/2020) | Reduced viral shedding to near-detection levels by day 3. | |
| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (Gamma) | Reduced infectious titers to near-undetectable levels. | |
| This compound (GS-621763) | 10 mg/kg, twice daily (therapeutic) | SARS-CoV-2 (Gamma) | Completely blocked transmission to untreated contact animals. |
Table 3: Pharmacokinetic Parameters of GS-441524
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | Oral (GS-441524) | 10 mg/kg | 582 | 1.5 | 3.9 | 39 | |
| Rat | Oral (GS-441524) | 10 mg/kg | - | - | - | 33 | |
| Monkey | Oral (GS-441524) | 5 mg/kg | - | - | - | 8.3 | |
| Dog | Oral (GS-441524) | 5 mg/kg | - | - | ~4 | 85 | |
| Ferret | Oral (GS-621763) | 30 mg/kg | - | - | - | Excellent |
Note: For the ferret study, specific Cmax, Tmax, and half-life values for GS-441524 after GS-621763 administration were not detailed in the provided search results, but the study noted excellent oral bioavailability and high systemic exposure of GS-441524.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound and other Mpro inhibitors.
Mpro Inhibition Assay (FRET-based)
This biochemical assay directly measures the enzymatic activity of Mpro and its inhibition by test compounds.
Principle: The assay utilizes a synthetic peptide substrate that mimics a viral polyprotein cleavage site, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT.
-
Mpro Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 30-60 nM.
-
FRET Substrate: A synthetic peptide (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) is dissolved in DMSO and then diluted in assay buffer to a final concentration of 30 µM.
-
Test Compound: The inhibitor is serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 20 µL of the Mpro working solution to each well and pre-incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Principle: The formation of plaques, or areas of cell death caused by viral infection, in a monolayer of susceptible cells is quantified. An effective antiviral agent will reduce the number and size of these plaques.
Protocol:
-
Cell Culture:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the test compound in culture medium.
-
Dilute SARS-CoV-2 to a concentration that yields a countable number of plaques (e.g., 100 PFU/100 µL).
-
-
Infection and Treatment:
-
Pre-incubate the virus with the diluted compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubate the plates for 3 days at 37°C.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cell monolayer with a crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the EC50 value from the dose-response curve.
-
Ferret Model for Efficacy and Transmission Studies
Ferrets are a suitable animal model for SARS-CoV-2 as they are susceptible to infection and can transmit the virus.
Protocol:
-
Animal Housing and Acclimation:
-
House ferrets individually in a BSL-3 facility.
-
Allow for an acclimation period before the start of the study.
-
-
Infection:
-
Anesthetize the ferrets.
-
Inoculate intranasally with a defined dose of SARS-CoV-2 (e.g., 10^5 PFU).
-
-
Treatment:
-
Administer the test compound (e.g., this compound) or vehicle control orally at specified time points (e.g., 12 hours post-infection, twice daily).
-
-
Monitoring and Sampling:
-
Monitor clinical signs (e.g., body weight, temperature) daily.
-
Collect nasal washes at regular intervals to measure viral load by plaque assay or RT-qPCR.
-
-
Transmission Study:
-
At a specified time post-infection (e.g., 24 hours), introduce naïve contact ferrets into the same cage as the infected and treated animals (direct contact) or in an adjacent cage with airflow (aerosol transmission).
-
Monitor the contact animals for signs of infection and measure viral shedding.
-
-
Necropsy and Tissue Analysis:
-
At the end of the study, euthanize the animals and collect tissues (e.g., nasal turbinates, lungs) to determine viral titers and for histopathological analysis.
-
Mandatory Visualizations
Conclusion
This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its mechanism of action, targeting the essential viral main protease, offers a high degree of specificity and a potential barrier to resistance. The quantitative data from in vitro and in vivo studies demonstrate its potent antiviral activity and favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this compound and other novel Mpro inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.
References
- 1. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 2. Structure, lifecycle and replication machinery of SARS-CoV-2 | Book | Chemistry World [chemistryworld.com]
- 3. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Emergence of Deunirmatrelvir Resistance in SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. As with any antiviral agent, the potential for the emergence of drug resistance is a significant concern. Understanding the mechanisms and mutational pathways leading to this compound resistance is paramount for ongoing surveillance, clinical management, and the development of next-generation inhibitors. This technical guide provides an in-depth overview of this compound resistance mutations identified through in vitro studies, detailing the experimental protocols used for their selection and characterization, and presenting the associated quantitative data.
Mechanism of Action of this compound
This compound is a peptidomimetic inhibitor that targets the Mpro of SARS-CoV-2. The Mpro is essential for processing viral polyproteins into functional proteins required for viral replication. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral life cycle.[1]
In Vitro Selection of this compound-Resistant SARS-CoV-2
The selection of this compound-resistant SARS-CoV-2 variants in a laboratory setting is a crucial step in understanding potential resistance pathways. This is typically achieved by serially passaging the virus in cell culture in the presence of increasing concentrations of the drug.
Experimental Workflow for In Vitro Resistance Selection
Caption: Workflow for in vitro selection and characterization of this compound-resistant SARS-CoV-2.
Detailed Experimental Protocols
1. Cell Lines and Virus Strains:
-
Cell Lines: Vero E6 cells (African green monkey kidney) and Huh7-ACE2 cells (human hepatoma cells engineered to express ACE2) are commonly used for SARS-CoV-2 propagation and resistance studies.[2]
-
Virus Strain: The USA-WA1/2020 strain of SARS-CoV-2 is frequently used as the wild-type virus for initiating resistance selection experiments.[2]
2. In Vitro Resistance Selection:
-
Initial infection of the chosen cell line is performed with the wild-type SARS-CoV-2 strain.
-
This compound is introduced at concentrations starting from the half-maximal effective concentration (EC50).
-
The virus is allowed to replicate until a cytopathic effect (CPE) is observed.
-
The viral supernatant is then harvested and used to infect fresh cell cultures.
-
The concentration of this compound is gradually increased in subsequent passages.
-
This process is repeated for a defined number of passages (e.g., 30 passages) to select for resistant variants.[2] Some studies have employed multiple parallel lineages to explore different evolutionary pathways to resistance.[2]
3. Genotypic Analysis:
-
Viral RNA is extracted from the supernatant of late-passage cultures.
-
The Mpro gene (nsp5) is amplified by RT-PCR and sequenced to identify mutations.
4. Phenotypic Analysis:
-
Cell-Based Antiviral Assays: The susceptibility of the selected viral variants to this compound is determined using cell-based assays. This involves infecting cell monolayers with the mutant virus in the presence of serial dilutions of the drug. The EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is then calculated.
-
Biochemical Assays: Recombinant Mpro enzymes containing the identified mutations are expressed and purified. The inhibitory activity of this compound against these mutant enzymes is measured using assays like fluorescence resonance energy transfer (FRET) to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Key Resistance Mutations and Quantitative Data
In vitro selection studies have identified several key amino acid substitutions in the SARS-CoV-2 Mpro that confer resistance to this compound. These mutations can occur individually or in combination.
| Mpro Mutation(s) | Fold-Change in EC50/IC50 (vs. Wild-Type) | Reference(s) |
| Single Mutations | ||
| E166V | ~100-fold | |
| S144A | >20-fold | |
| A173V | >20-fold | |
| T304I | >20-fold | |
| L50F | Variable, often compensatory | |
| T21I | Low-level resistance | |
| P252L | Low-level resistance | |
| Combination Mutations | ||
| A173V + T304I | >20-fold | |
| T21I + S144A + T304I | >20-fold | |
| L50F + E166V | ~80-fold | |
| S144A/E166A | 20-fold (replicon) | |
| Y54A/S144A | 8-fold (IC50) |
Mechanisms of Resistance
The identified mutations confer resistance to this compound through various mechanisms, primarily by altering the drug's binding to the Mpro active site or by affecting the enzyme's catalytic activity.
Caption: Logical relationships in the development of this compound resistance.
Mutations such as E166V are located in the substrate-binding site of Mpro. The substitution of glutamic acid with a valine at this position can disrupt the hydrogen bonding between the enzyme and the lactam ring of this compound, thereby reducing the drug's binding affinity. Some mutations, while conferring resistance, may come at a cost to the virus's replicative fitness. However, the emergence of compensatory mutations, such as L50F or T21I in combination with E166V, can restore viral fitness, allowing the resistant variant to replicate efficiently.
Biochemical analyses have shown that mutations like S144A and A173V can significantly reduce both this compound inhibition and the catalytic activity of Mpro.
Conclusion
In vitro studies have demonstrated that SARS-CoV-2 can develop resistance to this compound through multiple mutational pathways. The identified resistance-associated mutations in the Mpro enzyme typically lead to a significant increase in the EC50 or IC50 values of the drug. While some resistance mutations can impair viral fitness, compensatory mutations can arise to restore replication capacity. The continuous monitoring of these mutations in clinical isolates is crucial for assessing the long-term efficacy of this compound. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working on SARS-CoV-2 antiviral resistance and the development of novel protease inhibitors.
References
Methodological & Application
Synthesis Protocol for Nirmatrelvir (PF-07321332) for Research Applications
For research and development purposes only. Not for human or veterinary use.
Introduction
Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. As the active pharmaceutical ingredient in Paxlovid™, Nirmatrelvir plays a crucial role in the therapeutic strategy against COVID-19. It is a peptidomimetic compound featuring a nitrile warhead that covalently and reversibly binds to the catalytic cysteine residue of Mpro. The synthesis of Nirmatrelvir is a multi-step process that requires careful control of stereochemistry and reaction conditions. This document provides a detailed protocol for the synthesis of Nirmatrelvir suitable for a research laboratory setting, based on established and published chemical routes. The protocol is intended for researchers, scientists, and drug development professionals.
Data Summary
The following table summarizes quantitative data for the key steps in the synthesis of Nirmatrelvir. Yields and specific parameters may vary based on experimental conditions and scale.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data Reference |
| 1 | Intermediate 1 | C₂₀H₃₄N₂O₅ | 382.50 | ~90-95% | ¹H NMR, ¹³C NMR, HRMS[1] |
| 2 | Intermediate 2 | C₁₅H₂₅N₂O₅ | 381.46 | ~83% | ¹H NMR, ¹³C NMR, HRMS[1] |
| 3 | Intermediate 3 | C₁₆H₂₄F₃N₂O₄ | 377.37 | Quantitative | ¹H NMR, ¹³C NMR, HRMS[1] |
| 4 | Intermediate 4 | C₂₃H₃₂F₃N₅O₄ | 500.53 | ~75-84% | ¹H NMR, ¹³C NMR, HRMS[1] |
| 5 | Nirmatrelvir | C₂₃H₃₂F₃N₅O₄ | 499.54 | ~81% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS[1] |
Experimental Protocols
Materials and Reagents
-
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
-
Boc-L-tert-leucine
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Diethyl ether
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
(S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide hydrochloride
-
Burgess reagent or other dehydrating agents (e.g., T3P)
Step 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (Intermediate 1)
This step involves the amide coupling of the bicyclic proline scaffold with protected L-tert-leucine.
Procedure:
-
To a stirred solution of Boc-L-tert-leucine (1.50 mmol) and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 mmol) in anhydrous DMF (13 mL) at 0 °C, add EDC·HCl (1.50 mmol), HOBt (2.0 mmol), and N-methylmorpholine (2.50 mmol).
-
After 10 minutes, remove the ice bath and stir the reaction mixture at room temperature (23 °C) for 5 hours.
-
Dilute the reaction mixture with diethyl ether and wash with cold water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford Intermediate 1 .
Step 2: Synthesis of (1R,2S,5S)-3-((S)-2-Amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 2)
This two-part step involves the hydrolysis of the methyl ester followed by the removal of the Boc protecting group.
Part A: Ester Hydrolysis
-
To a vigorously stirring solution of Intermediate 1 (1.59 mmol) in a mixture of THF (3 mL) and water (8 mL) at 0 °C, add LiOH·H₂O (4.76 mmol).
-
Stir for 1 hour at 0 °C.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and neutralize with 1N HCl.
-
Extract the aqueous solution three times with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.
Part B: Boc Deprotection
-
The carboxylic acid intermediate from Part A is then subjected to standard Boc-deprotection conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the amine salt, Intermediate 2 .
Step 3: Synthesis of (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)-butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Intermediate 3)
This step involves the trifluoroacetylation of the primary amine.
Procedure:
-
To a stirred solution of the deprotected amine intermediate from Step 2 in anhydrous CH₂Cl₂ (3.6 mL) at 23 °C, add ZnCl₂ (0.18 mmol) and trifluoroacetic anhydride (5.46 mmol).
-
Stir the reaction for 12 hours.
-
Quench the reaction with water and extract three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Intermediate 3 .
Step 4: Synthesis of (1R,2S,5S)-N-((S)-1-carbamoyl-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (Intermediate 4)
This is the second key amide coupling step to connect the two main fragments of the molecule.
Procedure:
-
To a solution of Intermediate 3 (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂, add a coupling agent such as HATU or EDC/HOBt and a non-nucleophilic base like DIPEA or NMM.
-
Add the hydrochloride salt of the "eastern fragment", (S)-2-amino-N-((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3,3-dimethylbutanamide, to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine).
-
Dry the organic layer, concentrate, and purify by chromatography to yield Intermediate 4 .
Step 5: Synthesis of Nirmatrelvir
The final step is the dehydration of the primary amide to the characteristic nitrile "warhead".
Procedure:
-
Dissolve Intermediate 4 in an anhydrous solvent such as THF or CH₂Cl₂.
-
Add a dehydrating agent. The Burgess reagent is commonly cited in patented syntheses. Alternatively, greener reagents like T3P (propanephosphonic acid anhydride) can be used.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the final product, Nirmatrelvir , by crystallization or column chromatography to achieve high purity.
Visual Workflow
The following diagram illustrates the synthetic workflow for Nirmatrelvir.
Caption: Synthetic workflow for Nirmatrelvir.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Deunirmatrelvir (Nirmatrelvir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, also known as Nirmatrelvir (PF-07321332), is a potent orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1][2][3] Inhibition of this key enzyme is crucial as it prevents the processing of viral polyproteins, thereby halting viral replication.[4][5] this compound is a key component of the antiviral drug Paxlovid, where it is co-administered with ritonavir. Ritonavir, a potent CYP3A4 inhibitor, boosts the plasma concentrations of this compound by reducing its metabolism.
Accurate and robust bioanalytical methods are essential for the quantitative determination of this compound in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action
This compound targets the main protease (Mpro) of the SARS-CoV-2 virus. Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to yield non-structural proteins that are essential for viral replication and transcription. This compound is a peptidomimetic inhibitor that binds to the active site of Mpro, with its nitrile warhead forming a covalent bond with the catalytic cysteine residue (Cys145). This irreversible binding blocks the enzymatic activity of Mpro, thereby preventing the maturation of viral proteins and inhibiting viral replication.
Caption: Mechanism of this compound in inhibiting SARS-CoV-2 replication.
Experimental Protocols
This section details the methodologies for the LC-MS/MS analysis of this compound in human plasma. Two common sample preparation techniques are presented: Protein Precipitation and Liquid-Liquid Extraction.
Method 1: Protein Precipitation
This method is rapid and straightforward, making it suitable for high-throughput analysis.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Deucravacitinib or a stable isotope-labeled this compound
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples.
3. Sample Preparation Protocol
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 100 µL of methanol or acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
Add 100 µL of an aqueous buffer solution (e.g., 0.1% formic acid in water).
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
1. Materials and Reagents
-
Same as Method 1, with the addition of:
-
Tertiary butyl methyl ether (TBME) (HPLC grade)
-
Ammonium formate
2. Stock and Working Solutions Preparation
-
Follow the same procedure as in Method 1.
3. Sample Preparation Protocol
-
To 100 µL of K2EDTA plasma, add 50 µL of the internal standard working solution.
-
Vortex the sample.
-
Add 1.0 mL of tertiary butyl methyl ether (TBME).
-
Vortex for 10 minutes at 2500 rpm.
-
Centrifuge to separate the layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
LC-MS/MS Parameters
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1200 Series or equivalent | Waters Acquity UPLC or equivalent |
| Column | ACE-C18 (4.6 x 100 mm, 5 µm) | Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | Isocratic: 20:80 (A:B) | Isocratic: 48:52 (A:B) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | Ambient | 35°C |
| Injection Volume | 2 µL | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound (Nirmatrelvir) | Internal Standard (Deucravacitinib) | Internal Standard (D6-ritonavir) |
| Mass Spectrometer | ABSCIEX API 4000 or equivalent | ABSCIEX API 4000 or equivalent | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive | ESI, Positive |
| MRM Transition (m/z) | 500.10 -> 110.10 / 500.2 -> 319.1 | 426.30 -> 358.20 | 727.3 -> 426.1 |
| Collision Energy (V) | 35 | Optimized for specific IS | 35 |
| Ion Source Temp. | Optimized for instrument | Optimized for instrument | Optimized for instrument |
Method Validation Summary
The presented methods have been validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Quantitative Data Summary
| Parameter | Result (Method 1 - PP) | Result (Method 2 - LLE) |
| Linearity Range (ng/mL) | 10 - 10,000 | 5 - 4,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 98.3% to 106.3% |
| Recovery (%) | 92.0% - 107% | > 85% |
| Matrix Effect (%) | 87.1% - 97.8% | Minimal with appropriate IS |
Conclusion
The LC-MS/MS methods described provide a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the study, such as sample throughput and the need to minimize matrix effects. These detailed protocols and application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of this important antiviral therapeutic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 3. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Nirmatrelvir
An important clarification regarding the topic: The provided search results and established scientific literature predominantly refer to "Nirmatrelvir." "Deunirmatrelvir" does not appear to be a standard or recognized name for this compound. Therefore, this document will proceed using the correct and widely accepted name, Nirmatrelvir .
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a systematic approach to developing and validating a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nirmatrelvir in bulk and pharmaceutical dosage forms. Nirmatrelvir, a key active pharmaceutical ingredient (API) used in the treatment of COVID-19, requires a robust analytical method for quality control and stability assessment.[1] The described method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring effective separation from degradation products.[2] The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][3]
Introduction
Nirmatrelvir is an orally active 3C-like protease inhibitor that serves as a potent antiviral agent against SARS-CoV-2.[1] It is a critical component of the combination therapy used for COVID-19 treatment. To ensure the safety and efficacy of pharmaceutical products containing Nirmatrelvir, it is imperative to employ a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method, capable of separating Nirmatrelvir from its potential degradation products formed under various stress conditions.
Experimental Protocols
Instrumentation, Chemicals, and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector (e.g., Agilent 1260 Infinity II).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
Nirmatrelvir reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade/Milli-Q)
-
-
Chromatographic Column:
-
A C18 column is consistently effective (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Protocol 1: Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer : Acetonitrile (45:55 v/v). pH adjusted to 3.5 with Orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm or 238 nm |
| Column Temperature | 30°C or Ambient |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase or a Water:Methanol (50:50 v/v) mixture |
Protocol 2: Preparation of Solutions
2.3.1 Preparation of Mobile Phase (0.01N KH₂PO₄ Buffer, pH 3.5)
-
Accurately weigh 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the ratio of 45:55 (v/v).
2.3.2 Preparation of Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh 25 mg of Nirmatrelvir reference standard and transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to the mark with the diluent.
2.3.3 Preparation of Working Standard Solutions for Linearity
-
From the stock solution, prepare a series of dilutions to cover a concentration range of 10-60 µg/mL (or as required) using the diluent.
2.3.4 Preparation of Sample Solution (from Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 tablets to get a uniform blend.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of Nirmatrelvir and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 20 minutes to ensure complete extraction of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
System Suitability
Inject the working standard solution (e.g., 20 µg/mL) six times. The acceptance criteria are:
-
Tailing Factor (Asymmetry): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
% RSD of Peak Areas: Not more than 2.0%.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. Subject the Nirmatrelvir sample to the following stress conditions:
-
Acid Hydrolysis: 5N HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.5N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours. Analyze the stressed samples alongside a blank and an unstressed sample. The method is specific if the Nirmatrelvir peak is well-resolved from any degradation product peaks.
Linearity
Inject the prepared series of standard solutions (e.g., 10, 20, 30, 40, 50, 60 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.
Accuracy (% Recovery)
Perform recovery studies by spiking a pre-analyzed sample with the API at three different concentration levels (e.g., 50%, 100%, and 150%). Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. The LOQ for Nirmatrelvir is often found to be below 1 µg/mL.
Robustness
Intentionally make small variations in the method parameters and evaluate the effect on the results. Parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% organic phase)
-
Column Temperature (± 5°C)
-
pH of the buffer (± 0.2 units) The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Table 1: System Suitability and Linearity Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | 0.5% |
| Linearity Range (µg/mL) | - | 10 - 60 |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Retention Time (min) | - | ~5.8 |
Table 2: Accuracy and Precision Data Summary
| Validation Parameter | Level | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 50% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% | |
| 150% | 98.0 - 102.0% | 99.8% | |
| Precision (% RSD) | Intra-day (n=6) | ≤ 2.0% | 0.6% |
| Inter-day (n=6) | ≤ 2.0% | 0.9% |
Visualizations
Caption: HPLC Method Development and Validation Workflow.
Caption: Tablet Sample Preparation Workflow.
References
- 1. actascientific.com [actascientific.com]
- 2. Stability indicating RP-HPLC technique for simultaneous estimation of nirmatrelvir and ritonavir in their new copackaged dosage form for COVID-19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Stability-Indicating RP-HPLC Method for Nirmatrelvir in Self-Emulsifying Drug Delivery Systems: Formulation Characterization and Permeability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deunirmatrelvir (Nirmatrelvir) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, more commonly known as Nirmatrelvir (PF-07321332), is a potent antiviral agent developed by Pfizer. It is a peptidomimetic inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins.[1] By inhibiting Mpro, Nirmatrelvir effectively halts viral replication.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and cytotoxicity of Nirmatrelvir.
Mechanism of Action
Nirmatrelvir is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro.[3] The nitrile warhead of Nirmatrelvir forms a reversible covalent bond with the cysteine residue, blocking the enzyme's proteolytic activity. This inhibition prevents the processing of the viral polyproteins pp1a and pp1ab, which are essential for the formation of the viral replication and transcription complex. Consequently, viral replication is suppressed.
Data Presentation
Table 1: In Vitro Antiviral Activity of Nirmatrelvir against various Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| SARS-CoV-2 | Calu-3 | Viral RNA Quantification | 0.45 | |
| HCoV-OC43 | Huh7 | Viral RNA Quantification | 0.09 | |
| HCoV-229E | Huh7 | Viral RNA Quantification | 0.29 | |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE-based | 0.0745 (with MDR1 inhibitor) | |
| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | CPE-based | 4.48 (without MDR1 inhibitor) | |
| SARS-CoV-2 (WA-1 strain) | VeroE6-Pgp-KO | CPE-based | 0.15 |
Table 2: In Vitro Inhibitory Activity of Nirmatrelvir against SARS-CoV-2 Mpro and Variants
| Target | Assay Type | IC50 (nM) | Reference |
| SARS-CoV-2 Mpro | FRET-based | 47 | |
| SARS-CoV-2 Mpro (Wildtype) | FRET-based | 9.33 | |
| Mpro (Alpha, Beta, Gamma variants - K90R) | FRET-based | 6.35 | |
| Mpro (Lambda variant - G15S) | FRET-based | 8.82 | |
| Mpro (Omicron variant - P132H) | FRET-based | 6.35 |
Table 3: Cytotoxicity of Nirmatrelvir
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh7 | Not specified | >100 | |
| HeLa-ACE2 | MTT | >100 |
Experimental Protocols
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This biochemical assay measures the direct inhibition of Mpro enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP)
-
Nirmatrelvir
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Nirmatrelvir in the assay buffer.
-
Add 30 to 60 nM of SARS-CoV-2 Mpro to each well of the 384-well plate.
-
Add the diluted Nirmatrelvir or vehicle control to the wells containing the Mpro.
-
Pre-incubate the enzyme and compound mixture for 20-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 20-30 µM.
-
Immediately monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value using a dose-response curve.
Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This assay determines the ability of Nirmatrelvir to protect host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Susceptible host cell line (e.g., VeroE6, Vero-TMPRSS2, A549-hACE2)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Nirmatrelvir
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Seed host cells in 96-well plates to form a confluent monolayer overnight.
-
Prepare serial dilutions of Nirmatrelvir in cell culture medium.
-
Remove the growth medium from the cells and add the diluted Nirmatrelvir. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), except for the "cells only" and cytotoxicity control wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol. For MTT assay, add MTT solution, incubate, and then solubilize the formazan crystals with DMSO before reading the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the "cells only" control and the percentage of viral inhibition relative to the "virus control".
-
Determine the EC50 value by plotting the percentage of inhibition against the log of Nirmatrelvir concentration.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the concentration of Nirmatrelvir that is toxic to the host cells.
Materials:
-
Host cell line (same as in the antiviral assay)
-
Cell culture medium
-
Nirmatrelvir
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Spectrophotometer
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Nirmatrelvir in cell culture medium.
-
Remove the growth medium and add the diluted Nirmatrelvir to the cells. Include "cells only" (no compound) control wells.
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of viability against the log of the Nirmatrelvir concentration.
The Selectivity Index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
References
- 1. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Integrated virologic analysis of resistance to nirmatrelvir/ritonavir in individuals across four phase 2/3 clinical studies for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Deunirmatrelvir Animal Models for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, the active protease inhibitor in PAXLOVID™ (nirmatrelvir/ritonavir), is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[2][3] this compound mimics the peptide substrate of Mpro and forms a covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, thereby blocking its function.[1] This inhibition prevents the cleavage of viral polyproteins into functional non-structural proteins, ultimately halting viral replication. Due to its oral bioavailability, this compound, in combination with ritonavir (a pharmacokinetic enhancer that inhibits CYP3A4-mediated metabolism of this compound), has become a critical tool in the management of COVID-19.
These application notes provide a comprehensive overview of established animal models for in vivo studies of this compound, complete with detailed experimental protocols and quantitative data summaries. The included methodologies are designed to be reproducible and to facilitate the evaluation of this compound's efficacy, pharmacokinetics, and impact on viral pathogenesis.
Mechanism of Action: Inhibition of SARS-CoV-2 Polyprotein Processing
The genome of SARS-CoV-2 encodes for large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to release functional non-structural proteins (nsps) necessary for viral replication and transcription. The main protease, Mpro, is responsible for the majority of these cleavage events at 11 distinct sites. This compound directly inhibits this crucial step.
In Vivo Animal Models and Experimental Protocols
Several animal models have been instrumental in the preclinical evaluation of this compound. The following sections detail the protocols for three commonly used models: the K18-hACE2 transgenic mouse, the Roborovski dwarf hamster, and the ferret.
K18-hACE2 Transgenic Mouse Model
This model is widely used for studying SARS-CoV-2 pathogenesis as these mice express the human ACE2 receptor, making them susceptible to infection and development of COVID-19-like symptoms.
Quantitative Data Summary: K18-hACE2 Mouse Studies
| Parameter | Value | Reference |
| Mouse Strain | K18-hACE2 Transgenic | |
| SARS-CoV-2 Strain | B.1.1.529 (Omicron) or other relevant variants | |
| Infection Route | Aerosol or Intranasal | |
| Infection Dose | 2 x 10^5 TCID50 (aerosol) or 10^4 PFU (intranasal) | |
| This compound Dose | 150 - 1000 mg/kg, twice daily (BID) | |
| Administration Route | Oral Gavage (P.O.) | |
| Vehicle | 0.5% Methylcellulose and 2% Tween80 in purified water | |
| Treatment Start Time | 4 to 24 hours post-infection (h.p.i.) | |
| Key Readouts | Viral load in lungs and nasal turbinates, body weight, survival, adaptive immune response |
Detailed Experimental Protocol: K18-hACE2 Mouse Efficacy Study
-
Animal Acclimatization: House K18-hACE2 transgenic mice in a BSL-3/ABSL-3 facility for a minimum of 72 hours prior to infection, with ad libitum access to food and water.
-
This compound Formulation Preparation:
-
Prepare a vehicle solution of 0.5% methylcellulose and 2% Tween80 in sterile, purified water.
-
Calculate the required amount of this compound powder for the desired concentration (e.g., 150 mg/kg).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Prepare fresh daily.
-
-
Infection Procedure:
-
Anesthetize mice (e.g., with ketamine/dexmedetomidine).
-
For intranasal infection, administer 10^4 PFU of SARS-CoV-2 in a volume of 50 µL (25 µL per nostril).
-
For aerosol infection, place non-anesthetized mice in a nose-only inhalation tower system and expose them to a target dose of 2 x 10^5 TCID50 of aerosolized SARS-CoV-2.
-
-
Treatment Administration:
-
At the designated time post-infection (e.g., 4 h.p.i.), administer the prepared this compound suspension or vehicle control via oral gavage. The volume is typically 10 mL/kg.
-
Continue treatment twice daily (every 12 hours) for the duration of the study (typically 5 days).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and clinical signs of disease daily.
-
At predetermined time points (e.g., 3 or 5 days post-infection), euthanize a subset of animals.
-
Collect lungs and nasal turbinates for viral load quantification (qRT-PCR and TCID50 or plaque assay).
-
Collect blood via cardiac puncture for pharmacokinetic analysis and assessment of immune responses (e.g., ELISA for antibody titers).
-
Roborovski Dwarf Hamster Model
This model is highly susceptible to SARS-CoV-2 and develops severe, often fatal, COVID-19-like lung disease, making it suitable for evaluating the efficacy of antivirals in preventing severe outcomes.
Quantitative Data Summary: Roborovski Dwarf Hamster Studies
| Parameter | Value | Reference |
| Animal Strain | Roborovski Dwarf Hamster (Phodopus roborovskii) | |
| SARS-CoV-2 Strain | Delta or Omicron variants | |
| Infection Route | Intranasal | |
| Infection Dose | 1 x 10^4 PFU | |
| This compound Dose | 250 mg/kg (with or without 83.3 mg/kg ritonavir), twice daily (BID) | |
| Administration Route | Oral Gavage (P.O.) | |
| Vehicle | 0.5% Methylcellulose with 2% Tween80 | |
| Treatment Start Time | 12 hours post-infection (h.p.i.) | |
| Key Readouts | Survival, lung viral titers, viral RNA in lungs and trachea |
Detailed Experimental Protocol: Roborovski Dwarf Hamster Efficacy Study
-
Animal Acclimatization and Housing: Acclimatize male Roborovski dwarf hamsters for at least 72 hours in an ABSL-3 facility. House animals in single-ventilated cages.
-
This compound/Ritonavir Formulation Preparation:
-
Prepare the this compound suspension (250 mg/kg) in a vehicle of 0.5% methylcellulose with 2% Tween80.
-
If co-administering with ritonavir, prepare a separate ritonavir solution (83.3 mg/kg) in 20% ethanol.
-
-
Infection Procedure: Anesthetize hamsters and infect intranasally with 10^4 PFU of SARS-CoV-2 in a 50 µL volume.
-
Treatment Administration:
-
Begin treatment 12 hours post-infection.
-
Administer the this compound suspension (200 µL) and ritonavir solution (50 µL) via oral gavage twice daily.
-
Continue treatment for 5 days.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animals for survival and clinical signs daily for up to 14 days.
-
For viral load assessment, euthanize a subset of animals at 3 days post-infection.
-
Harvest lungs and trachea, homogenize tissues, and quantify viral titers (TCID50) and viral RNA (qRT-PCR).
-
Ferret Model
Ferrets are a valuable model for studying upper respiratory tract infection and transmission of SARS-CoV-2. This model is particularly useful for evaluating the potential of antivirals to reduce viral shedding and block transmission.
Quantitative Data Summary: Ferret Studies
| Parameter | Value | Reference |
| Animal Strain | Ferrets (Mustela putorius furo) | |
| SARS-CoV-2 Strain | USA-WA1/2020 or other relevant variants | |
| Infection Route | Intranasal | |
| Infection Dose | 1 x 10^5 PFU | |
| This compound Dose | 20 or 100 mg/kg (with 6 mg/kg ritonavir), twice daily (BID) | |
| Administration Route | Oral Gavage (P.O.) | |
| Vehicle | 0.5% Methylcellulose with 2% Tween80 | |
| Treatment Start Time | 12 hours post-infection (h.p.i.) | |
| Key Readouts | Viral titers and RNA in nasal lavages and turbinates, transmission to sentinels |
Detailed Experimental Protocol: Ferret Transmission Study
-
Animal Acclimatization: Acclimatize female ferrets in an ABSL-3 facility.
-
This compound/Ritonavir Formulation Preparation:
-
Prepare this compound suspension (20 or 100 mg/kg) in 0.5% methylcellulose with 2% Tween80.
-
Prepare ritonavir solution (6 mg/kg) in 20% ethanol.
-
-
Infection and Treatment of Source Animals:
-
Infect source ferrets intranasally with 1 x 10^5 PFU of SARS-CoV-2.
-
Initiate twice-daily oral gavage treatment with this compound/ritonavir or vehicle 12 hours post-infection.
-
-
Transmission Assessment:
-
At 24 hours post-infection, introduce a naive (uninfected) sentinel ferret into the cage with each source animal for direct contact transmission assessment.
-
Collect nasal lavages from all animals daily to monitor viral shedding.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 4 post-infection), euthanize animals.
-
Collect nasal turbinates to measure viral titers and RNA levels.
-
Assess infection status of sentinel ferrets to determine if transmission occurred.
-
Pharmacokinetic Studies Protocol
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound and for establishing dose-exposure relationships.
Quantitative Data Summary: Pharmacokinetic Parameters in Animal Models
| Animal Model | This compound Dose | Cmax (µg/mL) | Tmax (hours) | Reference |
| Rat | 60 mg/kg (single dose) | 11.0 ± 1.73 | 0.5 | |
| Rat | 1000 mg/kg (single dose) | 72.4 ± 21.5 | 4.0 | |
| Monkey | 75 mg/kg (BID) | 14.7 ± 9.24 | N/A | |
| Dwarf Hamster | 250 mg/kg (single dose, + ritonavir) | ~18,000 ng/mL | ~2 | |
| Ferret | 20 mg/kg (single dose, + ritonavir) | ~4,000 ng/mL | ~2 | |
| Ferret | 100 mg/kg (single dose, + ritonavir) | ~6,000 ng/mL | ~2 |
Detailed Protocol: Pharmacokinetic Sample Collection
-
Dosing: Administer a single oral dose of the this compound formulation to fasted animals.
-
Blood Sampling:
-
Collect blood samples (e.g., via orbital plexus in rats or from an indwelling catheter) at multiple time points post-dose.
-
Typical time points include: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood samples (e.g., 10,000 x g for 10 minutes) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Conclusion
The animal models and protocols described herein provide a robust framework for the in vivo evaluation of this compound. The K18-hACE2 mouse model is well-suited for efficacy studies against severe disease, the Roborovski dwarf hamster model allows for the assessment of therapeutic benefit in a highly susceptible host, and the ferret model is ideal for investigating effects on upper respiratory tract infection and transmission. Consistent application of these detailed protocols will aid researchers in generating reliable and comparable data to further understand the in vivo properties of this compound and to develop next-generation antiviral therapies.
References
Application Notes and Protocols for Quantitative NMR Spectroscopy of Deunirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, a deuterated isotopologue of nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). It is a key component of antiviral therapy. Accurate and precise quantification of this compound is crucial for drug development, quality control, and metabolic studies. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary ratio method for the determination of purity and concentration of active pharmaceutical ingredients (APIs) without the need for a specific reference standard of the analyte. This document provides detailed application notes and protocols for the quantitative analysis of this compound using ¹⁹F and ¹H NMR spectroscopy.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
This compound targets the main protease (Mpro) of the SARS-CoV-2 virus, an enzyme essential for viral replication. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. By inhibiting Mpro, this compound prevents this cleavage, thereby halting the viral replication cycle. The nitrile warhead of this compound forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.
Quantitative ¹⁹F NMR Spectroscopy Protocol
Due to the presence of a trifluoroacetamide group in this compound, ¹⁹F qNMR is a highly specific and sensitive method for its quantification. The wide chemical shift range and the absence of background signals in most matrices make it an ideal choice.
Experimental Workflow
Application Notes and Protocols for High-Throughput Screening of Deunirmatrelvir and other SARS-CoV-2 Main Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Deunirmatrelvir (also known as nirmatrelvir or PF-07321332) is a potent inhibitor of this enzyme and serves as a benchmark compound for these assays.[1][2] The protocols described are suitable for large-scale screening of compound libraries to discover novel antiviral agents targeting SARS-CoV-2.
Mechanism of Action of this compound
This compound is a peptidomimetic inhibitor that targets the Mpro of SARS-CoV-2.[3][4] The Mpro is a cysteine protease essential for viral replication, as it cleaves the viral polyproteins pp1a and pp1ab at 11 distinct sites to release functional non-structural proteins (nsps).[5] By inhibiting Mpro, this compound blocks this crucial processing step, thereby halting viral replication. This compound is a reversible covalent inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of the Mpro. In its therapeutic formulation as Paxlovid, it is co-administered with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme responsible for metabolizing this compound, thus increasing its plasma concentration and half-life.
Signaling Pathway and Drug Target
The primary target of this compound is the SARS-CoV-2 main protease (Mpro). The inhibition of Mpro directly interferes with the viral replication cycle.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
High-Throughput Screening Assays
A variety of HTS assays have been developed to identify inhibitors of SARS-CoV-2 Mpro. These can be broadly categorized into biochemical (cell-free) assays and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified recombinant Mpro. They are highly amenable to HTS due to their simplicity and robustness.
This is a widely used method for monitoring Mpro activity. The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Experimental Workflow:
Caption: Workflow for a FRET-based high-throughput screening assay for Mpro inhibitors.
Detailed Protocol:
-
Assay Plate Preparation: Using a liquid handler, dispense 20-50 nL of test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into a 384-well or 1536-well assay plate.
-
Enzyme Addition: Add 2-5 µL of recombinant SARS-CoV-2 Mpro solution (final concentration typically 10-50 nM) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Add 2-5 µL of a fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) to each well (final concentration typically 10-20 µM).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal at regular intervals (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the kinetic read. Determine the percent inhibition for each compound relative to the DMSO control. For hit compounds, perform dose-response experiments to determine the IC50 value.
The FP assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled substrate. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro cleaves the substrate, the fluorescent fragment remains small and continues to tumble rapidly. However, in the presence of an inhibitor, the uncleaved substrate can be designed to bind to a larger molecule (e.g., streptavidin if the peptide is biotinylated), leading to a high polarization signal. Alternatively, the assay can be designed where cleavage of a probe by Mpro leads to a decrease in its molecular weight and thus a decrease in polarization.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of FITC- and biotin-conjugated peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin).
-
Assay Reaction: In a 384-well plate, mix the test compound, recombinant Mpro, and the fluorescently labeled peptide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in the millipolarization (mP) value indicates Mpro activity, while no change or a smaller decrease indicates inhibition. Calculate percent inhibition and IC50 values.
| Assay Type | Parameter | This compound (Nirmatrelvir) | Other Reported Inhibitors | Reference |
| Biochemical | Ki (nM) vs. SARS-CoV-2 Mpro | 3.11 | - | |
| Biochemical | IC50 (µM) vs. SARS-CoV-2 Mpro | - | GC376: 0.17 | |
| Biochemical | IC50 (µM) vs. SARS-CoV-2 Mpro | - | Z-FA-FMK: (EC50 of 0.13 in CPE assay) |
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context, taking into account factors like cell permeability and cytotoxicity.
This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect). It is a robust and widely used method for screening antiviral compounds.
Experimental Workflow:
Caption: Workflow for a cytopathic effect (CPE) reduction assay for SARS-CoV-2 inhibitors.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) into 384-well plates at an optimized density and incubate overnight.
-
Compound Addition: Treat the cells with a dilution series of the test compounds.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The reduction in CPE is observed as an increase in cell viability compared to virus-infected, untreated controls. Calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
These assays utilize engineered cell lines or viral systems that express a reporter gene (e.g., luciferase or GFP) under the control of a viral promoter or as a consequence of viral replication.
-
Luciferase Complementation Assay: This assay can be designed to incorporate the Mpro cleavage site between two fragments of a luciferase enzyme. In the absence of an inhibitor, Mpro cleaves the fusion protein, preventing luciferase complementation and signal generation. In the presence of an inhibitor, Mpro is inactive, the luciferase fragments remain linked, and a luminescent signal is produced.
-
Pseudotyped Particle Entry Assay: This assay uses replication-deficient viral particles (e.g., from MLV or VSV) that are engineered to express the SARS-CoV-2 Spike protein and contain a reporter gene like luciferase. While primarily used to screen for entry inhibitors, it can be adapted for downstream targets if the reporter expression is linked to a later stage of the viral life cycle.
| Assay Type | Parameter | This compound (Nirmatrelvir) | Other Reported Inhibitors | Reference |
| Cell-Based | EC50 (nM) vs. SARS-CoV-2 in A549-ACE2 cells | 79 | - | |
| Cell-Based | EC50 (µM) in FlipGFP assay vs. SARS-CoV-2 Mpro | - | GC376: 5.5 | |
| Cell-Based | EC50 (µM) in pGlo assay vs. SARS-CoV-2 Mpro | - | GRL-0496: 3.41 | |
| Cell-Based | EC50 (µM) in CPE assay | - | Z-FA-FMK: 0.13 |
Data Analysis and Interpretation
For all HTS assays, robust data analysis is critical. Key parameters to determine include:
-
Z'-factor: A statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.
-
Percent Inhibition/Activity: Calculated for each test compound relative to positive and negative controls.
-
IC50/EC50: The concentration of a compound that produces 50% of its maximal effect (inhibition for biochemical assays, effectiveness for cell-based assays).
-
CC50: The concentration of a compound that causes 50% cytotoxicity.
-
Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of a compound.
Logical Relationship for Hit Prioritization:
Caption: Logical workflow for hit identification and prioritization in a drug discovery campaign.
These detailed application notes and protocols provide a framework for the high-throughput screening of this compound and other potential inhibitors of the SARS-CoV-2 main protease, facilitating the discovery of novel therapeutics for COVID-19.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
Deunirmatrelvir Formulation for Oral Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deunirmatrelvir, also known as nirmatrelvir, is an orally active inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1][2][3] It is a key component of the antiviral drug Paxlovid, where it is co-administered with ritonavir.[4][5] Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary metabolic route for this compound. This inhibition slows down the metabolism of this compound, leading to higher and more sustained plasma concentrations, thus enhancing its antiviral efficacy. This document provides detailed application notes and protocols for the formulation of this compound for oral administration, covering both solid dosage forms and oral solutions.
Data Presentation
Table 1: Formulation Composition of this compound Oral Dosage Forms
| Formulation Type | Component | Function | Reference |
| Film-Coated Tablet (Paxlovid) | This compound | Active Pharmaceutical Ingredient | |
| Colloidal silicon dioxide | Glidant | ||
| Croscarmellose sodium | Disintegrant | ||
| Lactose monohydrate | Filler/Diluent | ||
| Microcrystalline cellulose | Binder/Filler | ||
| Sodium stearyl fumarate | Lubricant | ||
| Film Coating | |||
| Hydroxypropyl methylcellulose | Film former | ||
| Iron oxide red | Colorant | ||
| Polyethylene glycol | Plasticizer | ||
| Titanium dioxide | Opacifier/Colorant | ||
| Oral Solution (Developmental) | This compound | Active Pharmaceutical Ingredient | |
| Ritonavir | Pharmacokinetic enhancer | ||
| Ethanol | Co-solvent | ||
| Propylene glycol | Co-solvent | ||
| Polyoxyl (35) hydrogenated castor oil (HCO) | Surfactant/Solubilizer | ||
| Purified water | Solvent |
Table 2: Pharmacokinetic Parameters of this compound Oral Formulations
| Formulation | Subject | Tmax (hours) | Cmax (µg/mL) | AUC(0–t) (µg·h/mL) | Half-life (t1/2) (hours) | Reference |
| Tablet (Paxlovid) | Humans | ~3 | 2.21 | 23.01 (AUCinf) | 6.05 | |
| Oral Solution | Rats | Not specified | 25.76 | 174.55 | Not specified | |
| Oral Solution vs. Tablet | Rats | Not specified | 5.5x higher (solution) | 6.1x higher (solution) | Not specified |
Experimental Protocols
Protocol 1: Dissolution Testing for this compound Film-Coated Tablets
This protocol is based on the guidelines provided by the World Health Organization for nirmatrelvir tablets.
1. Objective: To assess the in vitro release of this compound from film-coated tablets.
2. Materials and Apparatus:
-
This compound film-coated tablets (150 mg)
-
Dissolution Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of pH 6.8 buffer with 0.2% sodium dodecyl sulfate (SDS)
-
HPLC system with UV detector
-
This compound reference standard
-
Other standard laboratory reagents and equipment
3. Method:
-
Prepare the dissolution medium and deaerate.
-
Set the temperature of the dissolution bath to 37 ± 0.5 °C.
-
Place one this compound tablet in each of the six dissolution vessels containing 900 mL of the dissolution medium.
-
Start the apparatus and rotate the paddles at 75 rpm.
-
Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 10, 15, 20, 30, 45, and 60 minutes).
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for this compound concentration using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of this compound dissolved at each time point.
4. Acceptance Criteria:
-
Not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general stability-indicating RP-HPLC method for the quantification of this compound.
1. Objective: To develop a validated HPLC method for the accurate and precise quantification of this compound in the presence of its degradation products.
2. Materials and Apparatus:
-
HPLC system with a PDA or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard and samples
-
Mobile Phase: Acetonitrile and 0.01M dibasic phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v)
-
Standard laboratory reagents and equipment
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 287 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
4. Method:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and dilute to create a series of calibration standards.
-
Sample Preparation:
-
Tablets: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in a suitable solvent. Sonicate if necessary and dilute to a known volume. Filter the solution before injection.
-
Oral Solution: Dilute an accurate volume of the oral solution with the mobile phase to a suitable concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.
5. Forced Degradation Study (for method validation):
-
Expose the this compound solution to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate degradation products.
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak, thus demonstrating the stability-indicating nature of the method.
Protocol 3: In Vivo Pharmacokinetic Study of Oral this compound in Rats
This protocol provides a general framework for assessing the in vivo bioavailability of an oral this compound formulation in a rat model.
1. Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound oral formulation in rats.
2. Materials and Animals:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound oral formulation (e.g., oral solution or suspension of crushed tablets)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
3. Method:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the this compound formulation or vehicle control to the rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software.
-
Visualizations
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. efda.gov.et [efda.gov.et]
Application Notes and Protocols for the Analytical Method Validation of Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nirmatrelvir is an orally active 3C-like protease inhibitor that has demonstrated efficacy against SARS-CoV-2. As a critical component of the antiviral medication Paxlovid, robust and reliable analytical methods are essential for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This document provides detailed application notes and protocols for the validation of analytical methods for Nirmatrelvir, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in accordance with ICH guidelines.
Analytical Methodologies
A variety of analytical techniques are employed for the quality control and bioanalysis of Nirmatrelvir. These include RP-HPLC for routine quality control and stability studies, and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.[1] Thin-layer chromatography (TLC) has also been explored as a simpler, cost-effective alternative.[2]
Key Validation Parameters
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters that are evaluated include:
-
Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Estimation of Nirmatrelvir and Ritonavir in Bulk and Dosage Forms
This protocol outlines a stability-indicating RP-HPLC method for the simultaneous quantification of Nirmatrelvir and Ritonavir.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent system with a PDA detector.[3]
-
Column: Agilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µm) or Thermo Fisher Scientific C18 (250mm x 4.6mm, 5µm).[3][4]
-
Mobile Phase: A mixture of water and methanol (35:65 v/v) or 0.01M dibasic phosphate buffer (pH 3.0) and methanol (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm or 221 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution:
-
Accurately weigh and transfer 15 mg of Nirmatrelvir and 10 mg of Ritonavir into separate 10 mL volumetric flasks.
-
Add about 5 mL of diluent (mobile phase) and sonicate to dissolve.
-
Make up the volume to 10 mL with the diluent.
-
-
Working Standard Solution:
-
Pipette 1.0 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 150 mg of Nirmatrelvir and 100 mg of Ritonavir into a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to the mark.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute to obtain a final concentration within the linear range.
-
3. Validation Procedure:
-
Linearity: Prepare a series of dilutions from the stock solution to cover the concentration range of 37.5-225 µg/mL for Nirmatrelvir and 25-150 µg/mL for Ritonavir. Inject each concentration and plot the peak area against the concentration.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 50%, 100%, and 150%).
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the working standard solution on the same day.
-
Intermediate Precision (Inter-day): Analyze the working standard solution on different days, by different analysts, or with different equipment.
-
-
Robustness: Intentionally vary chromatographic conditions such as the mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation, and photolytic degradation.
Protocol 2: LC-MS/MS Bioanalytical Method for Quantification of Nirmatrelvir in Human Plasma
This protocol describes a sensitive and selective LC-MS/MS method for the determination of Nirmatrelvir in human plasma, suitable for therapeutic drug monitoring (TDM).
1. Instrumentation and Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 300 µL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Nirmatrelvir and the internal standard (IS) (e.g., D6-ritonavir).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,300 x g for 10 minutes.
-
Transfer 100 µL of the supernatant and dilute with 100 µL of the initial mobile phase.
-
Inject the final solution into the LC-MS/MS system.
3. Validation Procedure:
-
Specificity: Analyze blank plasma samples from at least six different sources to ensure no interference at the retention times of Nirmatrelvir and the IS.
-
Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of Nirmatrelvir. The typical range is 10 - 10,000 ng/mL.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Matrix Effect and Recovery: Evaluate the effect of plasma components on the ionization of the analyte and the efficiency of the extraction procedure.
-
Stability: Assess the stability of Nirmatrelvir in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
The quantitative data from the method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of RP-HPLC Method Validation Parameters for Nirmatrelvir
| Validation Parameter | Nirmatrelvir | Acceptance Criteria |
| Linearity Range (µg/mL) | 12–18 / 37.5-225 | R² ≥ 0.998 |
| Correlation Coefficient (r²) | 0.998 / >0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.78 - 100.99 | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 2% | ≤ 2% |
| - Intermediate Precision | < 2% | ≤ 2% |
| LOD (µg/mL) | 1.25 / 0.45 | - |
| LOQ (µg/mL) | 3.85 / 1.363 | - |
| Robustness | Method is robust | %RSD of assay should be ≤ 2% |
Table 2: Summary of LC-MS/MS Method Validation Parameters for Nirmatrelvir in Human Plasma
| Validation Parameter | Nirmatrelvir | Acceptance Criteria |
| Linearity Range (ng/mL) | 10 - 10,000 | R² ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible | - |
| Matrix Effect | No significant matrix effect | - |
| Stability | Stable under tested conditions | % Deviation within ±15% |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the analytical method validation of Nirmatrelvir.
Caption: RP-HPLC Analytical Method Validation Workflow.
Caption: LC-MS/MS Bioanalytical Method Validation Workflow.
References
- 1. Recent Analytical Methodologies for Determination of Anti-Viral COVID-19 Drugs: A Review [eajbsc.journals.ekb.eg]
- 2. Simultaneous green TLC determination of nirmatrelvir and ritonavir in the pharmaceutical dosage form and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Analytical Method Development and Validation for Simultaneous Estimation of Antiviral Drug in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Troubleshooting & Optimization
Technical Support Center: Deunirmatrelvir Synthesis Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Deunirmatrelvir. Our aim is to facilitate the optimization of synthesis yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| DS-T-001 | Low yield in peptide coupling steps. | - Inefficient coupling reagent.- Epimerization of stereocenters.[1]- Poor solubility of starting materials.- Presence of moisture. | - Screen alternative coupling reagents such as HATU, or greener options like T3P or alkyl chloroformates.[2][3]- Use of additives like HOBt can sometimes lead to epimerization; consider alternatives.[1]- Optimize the solvent system to ensure all reactants are fully dissolved.- Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| DS-T-002 | Formation of impurities during synthesis. | - Side reactions due to harsh reaction conditions.- Epimerization leading to diastereomeric impurities.[1]- Incomplete reactions.- Impure starting materials or reagents. | - Optimize reaction temperature and time to minimize side product formation.- For the N-trifluoroacetylation step, consider ZnCl₂-mediated direct acylation of Boc-derivatives to avoid epimerization.- Monitor reaction progress using techniques like HPLC or TLC to ensure completion.- Use high-purity starting materials and reagents. |
| DS-T-003 | Difficulty in purification of intermediates or final product. | - Presence of closely related impurities or by-products.- Poor crystallinity of the product.- High solubility of the product in the workup solvents. | - Employ column chromatography with an optimized solvent gradient.- Develop a recrystallization protocol; screening different solvents or solvent mixtures is crucial.- For intermediates like the bicyclic [3.1.0] proline derivative, crystallization can be an effective purification method.- Consider converting the product to a salt to facilitate isolation and purification. |
| DS-T-004 | Low efficiency in the dehydration of the primary amide to nitrile. | - Use of hazardous or inefficient dehydrating agents.- Formation of by-products. | - Replace the Burgess reagent with greener and safer alternatives like propanephosphonic acid anhydride (T3P).- Explore palladium-catalyzed "amide exchange" technology using fluoroacetonitrile.- Optimize the reaction conditions (temperature, reagent stoichiometry) to maximize conversion. |
| DS-T-005 | Inconsistent yields when scaling up the reaction. | - Inefficient heat and mass transfer in larger reactors.- Changes in reagent addition rates affecting catalyst stability.- Difficulty in maintaining anhydrous conditions on a larger scale. | - Consider transitioning from batch to flow chemistry for better control over reaction parameters.- For reactions like the cobalt-catalyzed cyclopropanation, control the rate of addition of reagents to prevent catalyst degradation.- Implement rigorous procedures for drying solvents and reagents for large-scale synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: The most critical steps are typically the peptide coupling reactions and the dehydration of the primary amide to the nitrile. Inefficient coupling can lead to significant material loss and the formation of hard-to-remove impurities. Similarly, the choice of dehydrating agent and the reaction conditions for the nitrile formation are crucial for achieving a high yield and purity of the final product.
Q2: How can I minimize the epimerization of the tert-leucine chiral center during peptide coupling?
A2: Epimerization at the tert-leucine stereocenter is a known issue, particularly with standard coupling reagents like EDC/HOBt. To mitigate this, alternative coupling strategies should be considered. A one-pot synthesis approach using propane phosphonic acid anhydride (T3P) has been shown to be effective in minimizing stereochemical issues. Another successful strategy is the use of a ZnCl₂-mediated direct N-trifluoroacetylation of Boc-derivatives, which circumvents the problematic coupling step.
Q3: What are the greener alternatives to the Burgess reagent for the amide dehydration step?
A3: Due to the environmental and safety concerns associated with the Burgess reagent and chlorinated solvents, several greener alternatives have been developed. Propanephosphonic acid anhydride (T3P) is a highly effective and more environmentally benign option. Another innovative and sustainable method is the use of palladium-catalyzed "amide exchange" with fluoroacetonitrile as a water acceptor.
Q4: I am observing significant by-product formation during the N-Boc deprotection step. How can this be minimized?
A4: The N-Boc deprotection step can be challenging, with potential for hydrolysis of the cyano group to an amide, forming impurities. To minimize this, conducting the deprotection with HCl in the presence of a sacrificial nitrile, such as acetonitrile, can reduce undesired competitive hydrolysis. Additionally, performing azeotropic removal of residual water using a solvent like toluene under high vacuum before this step can be beneficial.
Q5: What is the most efficient reported overall yield for this compound synthesis, and what methodology was used?
A5: A highly efficient, seven-step, three-pot synthesis has been reported with an overall yield of 70%. This sustainable approach avoids traditional peptide coupling reagents and utilizes green technologies for both amide bond formation and the dehydration of the primary amide to the nitrile. Another one-pot synthesis using T3P as a coupling reagent has achieved a 64% overall isolated yield.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to this compound, allowing for easy comparison of yields.
Table 1: Comparison of Overall Synthesis Yields
| Synthetic Approach | Number of Steps | Overall Yield (%) | Key Features | Reference |
| Pfizer Initial Route | Multiple Steps | Not explicitly stated, but implied to be lower than optimized routes. | Utilized HATU coupling and Burgess reagent. | |
| Sustainable 3-Pot Synthesis | 7 | 70 | Avoids traditional coupling reagents; green dehydration. | |
| 1-Pot T3P-mediated Synthesis | 1 | 64 | Uses green coupling reagent T3P. | |
| Multi-component Assembly | ~4 | Not explicitly stated | Features a diastereoselective Ugi-type three-component reaction. |
Table 2: Yield Comparison for Key Reaction Steps
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Peptide Coupling (Amide Bond Formation) | HATU/DIPEA | 50 (after purification) | |
| TsCl/DMAP | High yield with minimal impurities | ||
| T3P | Part of a one-pot sequence with 64% overall yield | ||
| Alkyl Chloroformates (ECF) | Lower yields due to regioselectivity issues | ||
| Amide Dehydration to Nitrile | Burgess Reagent | Not specified, but effective | |
| T3P | Efficient and greener alternative | ||
| Pd-catalyzed with Fluoroacetonitrile | 93 | ||
| N-Boc Deprotection and Trifluoroacetylation | HCl, then TFAA/NMM | 95 (over two steps) |
Experimental Protocols
Protocol 1: One-Pot T3P-Mediated Synthesis of this compound
-
Activation of Carboxylic Acid: The starting carboxylic acid (1) is activated with propane phosphonic acid anhydride (T3P) in the presence of N,N-Diisopropylethylamine (DIPEA) at -10 °C for 1 hour.
-
First Peptide Coupling: The bicyclic proline sodium salt (2) is added portion-wise at 0 °C, followed by dilution with anhydrous ethyl acetate (EtOAc). The reaction mixture is then slowly warmed to room temperature and stirred for 20 hours.
-
Second Peptide Coupling: After the first coupling is complete, the reaction is cooled again, and the aminonitrile hydrochloride salt is added, followed by another portion of T3P and DIPEA. The reaction is allowed to proceed to completion.
-
Workup and Isolation: The reaction is diluted with EtOAc and subjected to an aqueous wash with 1 M HCl. The organic layer is separated, and the solvent is removed in vacuo to afford the crude product.
-
Purification: The crude product is slurried in a 1:10 mixture of EtOAc/MTBE and washed with MTBE. Solvent removal provides this compound MTBE solvate.
Protocol 2: Sustainable Amide Dehydration using Palladium Catalysis
-
Reaction Setup: The primary amide intermediate (25) is dissolved in a suitable solvent in a reaction vessel equipped with a condenser.
-
Catalyst and Reagent Addition: A palladium catalyst is added to the solution, followed by fluoroacetonitrile, which acts as the water acceptor.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by HPLC or TLC until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude nitrile (30) is purified by crystallization to remove impurities and by-products originating from fluoroacetonitrile.
Visualizations
Caption: Generalized synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A 1-Pot Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Key Ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nirmatrelvir Solubility Issues
Disclaimer: The following information pertains to Nirmatrelvir, the active component of Paxlovid™. It is assumed that "Deunirmatrelvir" was a typographical error. This guide is intended for research purposes only and should not be used for clinical applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro and preclinical studies with Nirmatrelvir.
Frequently Asked Questions (FAQs)
Q1: Why does my Nirmatrelvir precipitate out of aqueous solution?
A1: Nirmatrelvir is a poorly water-soluble drug.[1] Precipitation from aqueous buffers is a common issue, especially at higher concentrations. This is due to its chemical structure, which has limited favorable interactions with water molecules. Factors such as pH, temperature, and the presence of other solutes can significantly impact its solubility.
Q2: What are the recommended starting solvents for Nirmatrelvir?
Q3: How can I improve the aqueous solubility of Nirmatrelvir for my experiments?
A3: Several strategies can be employed to enhance the aqueous solubility of Nirmatrelvir. These include the use of co-solvents, surfactants, and pH adjustment.[1][3] The choice of method will depend on the specific requirements of your experiment. For example, adding co-solvents like ethanol or propylene glycol can increase solubility. Surfactants can also improve solubility by forming micelles.
Q4: Can I adjust the pH to improve Nirmatrelvir solubility?
A4: The solubility of Nirmatrelvir does not appear to be significantly dependent on pH within the range of 1.2 to 8.0. However, for Ritonavir, which is often used in combination, solubility is pH-dependent. Therefore, if you are working with a combination, pH can be a critical factor.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioavailability in Animal Studies
Symptoms:
-
High variability in plasma concentrations between subjects.
-
Low overall plasma exposure despite high dosage.
Possible Causes:
-
Poor dissolution of the compound in the gastrointestinal (GI) tract.
-
Precipitation of the drug upon administration.
-
First-pass metabolism.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low bioavailability.
Suggested Solutions:
-
Optimize the Formulation Vehicle:
-
Co-solvents: Prepare the dosing solution using a mixture of water and a biocompatible co-solvent like propylene glycol or ethanol.
-
Surfactants: Incorporate surfactants such as Tween 80 or Cremophor EL to improve wettability and prevent precipitation.
-
-
Particle Size Reduction:
-
Micronization or nanonization can increase the surface area of the drug particles, leading to faster dissolution.
-
-
Amorphous Solid Dispersions:
-
Formulating Nirmatrelvir as an amorphous solid dispersion can improve its dissolution rate and extent.
-
Issue 2: Compound Precipitation in Cell-Based Assays
Symptoms:
-
Visible precipitate in culture wells after adding the compound.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain solubility.
-
Interaction of the compound with components of the cell culture media.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation in cell-based assays.
Suggested Solutions:
-
Optimize Solvent Concentration:
-
Ensure the final concentration of the organic solvent in the cell culture medium is sufficient to maintain solubility, but below the threshold of toxicity for the cells (typically <0.5% for DMSO).
-
-
Serial Dilution:
-
Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer to prevent rapid precipitation.
-
-
Use of Solubilizing Agents:
-
Consider the use of non-toxic solubilizing agents like cyclodextrins.
-
Quantitative Data
Table 1: Solubility of Nirmatrelvir and Ritonavir in Different Media
| Compound | Medium | Solubility (µg/mL) | Reference |
| Nirmatrelvir | Water | 953.1 ± 7.6 | |
| Nirmatrelvir | pH 1.2 Buffer | ~950-1000 | |
| Nirmatrelvir | pH 6.8 Buffer | ~950-1000 | |
| Ritonavir | Water | 3.7 ± 0.5 | |
| Ritonavir | pH 1.2 Buffer | ~381.9 |
Table 2: Effect of Surfactants on Ritonavir Solubility
| Surfactant | Concentration | Fold Increase in Solubility | Reference |
| HCO | Not Specified | ~5-fold vs. Poloxamer | |
| Tween | Not Specified | ~1-fold vs. HCO |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of Nirmatrelvir in a given solvent.
Materials:
-
Nirmatrelvir powder
-
Selected solvent (e.g., water, PBS, organic solvent)
-
Volumetric flasks
-
Thermostatic shaking chamber
-
Centrifuge
-
HPLC system with a validated analytical method
Procedure:
-
Add an excess amount of Nirmatrelvir powder to a volumetric flask containing the chosen solvent.
-
Place the flask in a thermostatic shaking chamber set to a specific temperature (e.g., 25°C or 37°C).
-
Shake the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of Nirmatrelvir in the diluted supernatant using a validated HPLC method.
Protocol 2: Preparation of a Nirmatrelvir Formulation with Co-solvents
Objective: To prepare a solution of Nirmatrelvir for in vivo studies using a co-solvent approach.
Materials:
-
Nirmatrelvir powder
-
Propylene glycol
-
Ethanol
-
Sterile water
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of Nirmatrelvir powder.
-
In a sterile vial, add the co-solvents (e.g., a mixture of propylene glycol and ethanol).
-
Slowly add the Nirmatrelvir powder to the co-solvent mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Once dissolved, slowly add sterile water to the desired final volume while continuing to stir.
-
Visually inspect the final solution for any signs of precipitation.
Signaling Pathway and Mechanism of Action
Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into functional non-structural proteins, which are essential for viral replication. By inhibiting Mpro, Nirmatrelvir blocks the viral replication cycle.
Caption: Mechanism of action of Nirmatrelvir.
References
Technical Support Center: Improving Nirmatrelvir Bioavailability in Animal Models
Note to the-user: Initial searches for "Deunirmatrelvir" did not yield any results. The following technical support guide has been developed based on the extensive research available for Nirmatrelvir , the active component in Paxlovid, as it is a likely candidate for your query. The principles and methodologies discussed here are broadly applicable to preclinical oral bioavailability studies.
This guide provides troubleshooting advice and frequently asked questions for researchers working to enhance the oral bioavailability of Nirmatrelvir in preclinical animal models.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability in Rodents | High first-pass metabolism by Cytochrome P450 enzymes, particularly CYP3A4.[1][2][3][4][5] | Co-administer with a CYP3A4 inhibitor like Ritonavir to decrease metabolic clearance. |
| Poor aqueous solubility of Nirmatrelvir. | Develop liquid formulations using co-solvents and surfactants to enhance solubility and prevent recrystallization in the gastrointestinal tract. | |
| Incomplete oral absorption. | Investigate the use of absorption enhancers or advanced drug delivery systems. | |
| High Variability in Pharmacokinetic (PK) Data | Differences in feeding status of animals (food effect). | Standardize the feeding protocol. Administering Nirmatrelvir/Ritonavir with a high-fat meal can increase the rate and extent of absorption. |
| Inconsistent dosing technique. | Ensure accurate oral gavage technique and consistent formulation preparation. | |
| Genetic variability in metabolic enzymes among animal strains. | Use a well-characterized and consistent animal strain for all experiments. | |
| Unexpectedly High Plasma Clearance | Induction of metabolic enzymes. | Conduct in vitro studies to assess the potential for Nirmatrelvir to induce CYP enzymes. |
| Active renal or biliary excretion. | Perform excretion studies to quantify the amount of unchanged drug in urine and feces. | |
| Difficulty in Achieving Target Therapeutic Concentrations | Suboptimal dose of the pharmacokinetic booster (e.g., Ritonavir). | Titrate the dose of Ritonavir to achieve the desired level of CYP3A4 inhibition and subsequent increase in Nirmatrelvir plasma concentrations. |
| High plasma protein binding of the booster. | Be aware that Ritonavir has high plasma protein binding (98-99%), which could influence its free concentration and boosting effect. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Nirmatrelvir low when administered alone?
A1: Nirmatrelvir has low oral bioavailability primarily due to extensive first-pass metabolism in the gut and liver. The Cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its oxidative metabolism.
Q2: What is the mechanism of Ritonavir in improving Nirmatrelvir's bioavailability?
A2: Ritonavir is a potent inhibitor of CYP3A4. By inhibiting this enzyme, Ritonavir slows down the metabolism of Nirmatrelvir, leading to increased plasma concentrations and a longer half-life, thus enhancing its therapeutic effect.
Q3: What are the typical bioavailability values for Nirmatrelvir in different animal models?
A3: The oral bioavailability of Nirmatrelvir can vary between species. In rats, it has been reported to be moderate (34-50%), while in monkeys, it is low (8.5%), primarily due to differences in gastrointestinal metabolism.
Q4: How can I formulate Nirmatrelvir to improve its solubility and absorption?
A4: Nirmatrelvir is poorly soluble in water. One successful approach is to develop an oral liquid solution using co-solvents and surfactants. This can enhance solubility, prevent recrystallization in the gut, and significantly increase oral bioavailability compared to a tablet formulation.
Q5: What are the key pharmacokinetic parameters to measure in my animal studies?
A5: Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to reduce by half.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of Distribution: The apparent volume into which the drug distributes in the body.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Animal Models
| Animal Model | Plasma Clearance (mL/min/kg) | Half-life (hours) | Oral Bioavailability (%) | Mean Unbound Fraction in Plasma |
| Rat | 27.2 | 5.1 | 34-50 | 0.310 - 0.478 |
| Monkey | 17.1 | 0.8 | 8.5 | 0.310 - 0.478 |
Table 2: Effect of Formulation on Nirmatrelvir Bioavailability in Rats
| Formulation | Relative Increase in AUC(0-t) | Relative Increase in Cmax |
| Oral Liquid Solution (vs. Paxlovid® tablets) | 6.1 times | 5.5 times |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (6-8 weeks old, 200 ± 20 g).
-
Acclimation: Acclimate rats for at least 7 days with a standard diet and controlled environmental conditions (25 ± 0.5°C and 60 ± 5% relative humidity).
-
Grouping: Randomly divide animals into experimental groups (e.g., control, test formulation, reference formulation). A typical group size is 5 rats.
-
Dosing:
-
For the intravenous (IV) group (to determine absolute bioavailability), administer Nirmatrelvir via the tail vein.
-
For oral groups, administer the formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify Nirmatrelvir concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Nirmatrelvir's metabolic pathway and Ritonavir's mechanism of action.
Caption: Workflow for a typical oral bioavailability study in an animal model.
References
- 1. Disposition of Nirmatrelvir, an Orally Bioavailable Inhibitor of SARS-CoV-2 3C-Like Protease, across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Deunirmatrelvir Analytical Method Robustness Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for the robustness testing of analytical methods for Deunirmatrelvir.
Frequently Asked Questions (FAQs)
Q1: What is analytical method robustness testing?
A1: Analytical method robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1] It provides an indication of the method's reliability during normal usage and is a critical component of method validation, often performed during method optimization.[1] The goal is to identify which parameters significantly impact the results, allowing for the establishment of acceptable operational ranges.[2]
Q2: Why is robustness testing crucial for this compound analytical methods?
A2: Robustness testing is essential to ensure that an analytical method for this compound will provide consistent, reliable, and accurate results under the variable conditions of routine lab work.[2][3] Failure to demonstrate robustness can lead to regulatory scrutiny and questions about the method's validity. It ensures the method can be successfully transferred between different laboratories, instruments, and analysts without compromising performance. This is mandated by regulatory agencies like the FDA and EMA to validate method reliability.
Q3: What are the key parameters to evaluate in HPLC method robustness for this compound?
A3: For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for pharmaceutical analysis, several key parameters should be deliberately varied to test robustness. These include:
-
Mobile Phase Composition: Small changes in the ratio of solvents (e.g., ±2%).
-
Mobile Phase pH: Variations in the pH of the buffer (e.g., ±0.1-0.2 units).
-
Flow Rate: Altering the flow rate of the mobile phase (e.g., ±0.1 mL/min).
-
Column Temperature: Adjusting the column oven temperature (e.g., ±5°C).
-
Wavelength: Minor changes in the detector wavelength (e.g., ±2 nm).
-
Column: Using different batches or manufacturers of the same column type.
Q4: What are the typical acceptance criteria for a robustness test?
A4: The acceptance criteria for a robustness test are primarily based on the system suitability test (SST) results. For each deliberately varied condition, the SST parameters must meet the pre-defined acceptance criteria for the method. These typically include:
-
Resolution (Rs): The separation between the main analyte peak (this compound) and any adjacent peaks (e.g., impurities, co-administered drugs like Ritonavir) should be greater than a specified value, often ≥ 2.0.
-
Peak Tailing or Asymmetry Factor (T): The peak shape should remain acceptable, typically with a tailing factor not more than 2.0.
-
Theoretical Plates (N): A measure of column efficiency, which should remain above a certain threshold.
-
Relative Standard Deviation (%RSD): The precision of replicate injections should be within acceptable limits (e.g., <2%).
Q5: How is a robustness study typically designed?
A5: A robustness study begins by identifying the critical analytical variables that could influence the results. A variation range (lower and higher limits) is then defined for each parameter. The study can be performed using a "one-variable-at-a-time" (OVAT) approach, where each parameter is changed individually while others are kept constant. More advanced approaches like Design of Experiments (DoE) can also be used to study multiple variables and their interactions simultaneously.
Data Presentation: Quantitative Parameters
The following table summarizes typical parameters and their variation ranges for HPLC method robustness testing.
Table 1: Typical HPLC Robustness Parameters and Variation Ranges
| Parameter | Typical Nominal Value | Typical Variation Range | Potential Impact if Method is Not Robust |
| Mobile Phase pH | e.g., 4.0 | ± 0.2 units | Shift in retention time, poor peak shape, loss of resolution |
| Mobile Phase Composition | e.g., Buffer:ACN (40:60 v/v) | ± 2% absolute (e.g., 38:62 to 42:58) | Significant shift in retention times, co-elution of peaks |
| Column Temperature | e.g., 30°C | ± 5°C | Changes in retention time and peak shape |
| Flow Rate | e.g., 1.0 mL/min | ± 0.1 mL/min | Proportional change in retention times, potential pressure issues |
| Detection Wavelength | e.g., 215 nm | ± 2 nm | Variation in peak response and sensitivity |
| Column Lot/Batch | e.g., C18, 150x4.6mm, 5µm | At least 2 different lots | Change in selectivity, retention time, and peak shape |
Note: The nominal values are illustrative and should be based on the specific validated method for this compound.
Visualizations
Caption: General Workflow for Analytical Method Robustness Testing.
Troubleshooting Guides
Issue 1: Variable or Drifting Retention Times
-
Possible Causes:
-
Mobile Phase pH Instability: The pH of the mobile phase buffer is not stable or was prepared incorrectly. For ionizable compounds, even minor pH shifts can cause significant changes in retention.
-
Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase between runs or after a change in mobile phase composition.
-
Temperature Fluctuations: The laboratory or column oven temperature is not stable.
-
Pump or Leak Issues: Inconsistent flow from the HPLC pump or a leak in the system can cause fluctuating retention times.
-
-
Solutions:
-
Verify Mobile Phase: Prepare fresh mobile phase, ensuring accurate pH measurement. Use high-purity solvents and reagents.
-
Ensure Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Control Temperature: Use a column oven to maintain a constant, controlled temperature.
-
System Maintenance: Check the HPLC system for leaks, especially at fittings. Perform regular preventative maintenance on the pump seals.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Possible Causes:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample components, or the stationary phase may be degrading.
-
Mismatched Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Extra-Column Effects: Excessive tubing length or volume between the injector and detector can cause band broadening.
-
Chemical Interactions: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause tailing.
-
-
Solutions:
-
Column Care: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, replace the column.
-
Match Sample Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
Optimize System: Minimize the length and diameter of all connecting tubing.
-
Adjust Mobile Phase: For tailing peaks, consider adding a competing agent (like triethylamine for basic compounds) to the mobile phase or adjusting the pH.
-
Issue 3: System Suitability Test (SST) Failure During Robustness Testing
-
Possible Causes:
-
Parameter Variation Exceeds Method's Tolerance: The deliberate change in a parameter (e.g., a 2% change in mobile phase composition) is too large for the method to handle, indicating a lack of robustness for that specific parameter.
-
Interaction of Factors: The failure may be due to an interaction between varied parameters, which is more common when using a multi-variable design.
-
Underlying Method Weakness: The method may not be optimized enough for routine use, even under nominal conditions.
-
-
Solutions:
-
Re-evaluate Variation Range: If the SST fails at the tested range (e.g., pH ±0.2), but passes at a tighter range (e.g., pH ±0.1), the method is still usable, but requires stricter controls. This must be documented.
-
Method Re-optimization: If the method fails under slight variations, it may need to be re-optimized. This could involve selecting a different column, changing the buffer type, or adjusting the gradient profile to improve separation and make the method more resilient to small changes.
-
Document Findings: All failures and subsequent actions (like tightening parameter ranges or re-optimizing the method) must be thoroughly documented in the validation report.
-
Caption: Troubleshooting Logic for HPLC Robustness Failures.
Experimental Protocols
Detailed Protocol: One-Variable-at-a-Time (OVAT) Robustness Study
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for this compound.
-
Objective: To assess the analytical method's reliability when subjected to minor, deliberate changes in its operational parameters.
-
Materials & Equipment:
-
HPLC system with UV or PDA detector
-
Validated analytical column (e.g., C18) and a second column from a different batch
-
This compound reference standard and sample solutions
-
System Suitability Test (SST) solution (containing this compound and any critical related substances or internal standards)
-
High-purity solvents (e.g., Acetonitrile, Methanol) and buffer reagents (e.g., potassium phosphate)
-
Calibrated pH meter and analytical balance
-
-
Procedure:
-
Step 1: System Preparation and Initial SST
-
Prepare the mobile phase according to the nominal conditions of the analytical method.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform an initial SST by making at least five replicate injections of the SST solution.
-
Verify that all SST parameters (Resolution, Tailing Factor, %RSD of peak area and retention time) meet the established acceptance criteria. Do not proceed if the initial SST fails.
-
-
Step 2: Analysis at Nominal Conditions
-
Inject the sample solution in triplicate under the nominal method conditions. This will serve as the control data.
-
-
Step 3: Parameter Variation Analysis
-
For each parameter listed in Table 1, modify it one at a time to its lower and upper limits. For each new condition:
-
a. Prepare the new mobile phase if required (e.g., altered pH or composition).
-
b. Equilibrate the system thoroughly with the new mobile phase.
-
c. Inject the SST solution to confirm system suitability under the varied condition.
-
d. If SST passes, inject the sample solution in triplicate.
-
e. Return the system to the nominal condition and re-equilibrate before varying the next parameter.
-
-
-
Step 4: Data Analysis and Evaluation
-
For each condition (nominal, low, and high for each parameter), calculate the mean and %RSD for retention time, peak area, tailing factor, and resolution.
-
Compare the SST results from each varied condition against the acceptance criteria.
-
Evaluate the magnitude of change in the results (e.g., retention time shift, change in peak area) caused by each parameter variation.
-
-
-
-
If all SST criteria are met across all tested variations, the method is considered robust.
-
If SST fails for any parameter, the method is not robust for that parameter at the tested range. The acceptable operational range for that parameter must be tightened, or the method must be re-optimized to be more resilient. All findings must be documented in the final validation report.
-
References
Deunirmatrelvir stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deunirmatrelvir. The information focuses on addressing common stability issues encountered in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in solution?
A1: The primary factors influencing this compound stability in solution are pH, temperature, and the presence of certain excipients. Forced degradation studies have shown that this compound is particularly susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4] While stable under oxidative and photolytic stress, exposure to strong acids or bases can lead to the formation of degradation products.[2]
Q2: What is the recommended pH range for maintaining this compound stability in aqueous solutions?
A2: this compound exhibits greater stability in neutral to slightly acidic conditions. Strong alkaline (e.g., 1 M NaOH) and acidic (e.g., 1 M HCl) conditions have been shown to cause significant degradation. For experimental purposes, it is advisable to maintain the pH of the solution within a range of 4 to 5 to ensure stability. The solubility of this compound does not appear to be significantly dependent on pH in the range of 1.2 to 8.0.
Q3: How should I store this compound solutions for short-term and long-term use?
A3: For short-term storage, solutions should be kept at refrigerated temperatures (4°C). For longer-term storage, freezing the solution is recommended, although freeze-thaw cycles should be minimized. A study on an oral liquid formulation of nirmatrelvir (closely related to this compound) demonstrated good physical and chemical stability for 90 days when stored at 4°C, 25°C, and 40°C in light-protected glass vials.
Q4: Can co-solvents or excipients impact the stability of this compound?
A4: Yes, excipients can significantly impact the stability of this compound. While co-solvents like propylene glycol and ethanol are used to enhance solubility in liquid formulations, interactions between the active pharmaceutical ingredient (API) and excipients can occur, potentially leading to degradation. It is crucial to conduct compatibility studies with any new excipients. For instance, hygroscopic excipients can absorb moisture, which may accelerate hydrolysis.
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound solution.
| Possible Cause | Troubleshooting Step |
| Supersaturation | Liquid formulations can become supersaturated and thermodynamically unstable, leading to crystallization and precipitation. Ensure the concentration is within the solubility limits of your solvent system. |
| pH Shift | A change in the solution's pH can affect solubility. Verify the pH of your solution and adjust if necessary to the optimal range (pH 4-5). |
| Temperature Fluctuation | Changes in temperature can alter solubility. Ensure consistent storage temperatures. If the solution has been refrigerated or frozen, allow it to come to room temperature slowly and ensure complete dissolution before use. |
| Interaction with Container | This compound may adsorb to certain plastics. It is recommended to use glass vials for storage. |
Issue 2: Loss of this compound potency or activity in my assay.
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | This compound is prone to hydrolysis, especially in acidic or alkaline conditions. Prepare fresh solutions for critical experiments and store them appropriately. Use a stability-indicating analytical method, such as RP-HPLC, to check for the presence of degradation products. |
| Improper Storage | Exposure to non-optimal temperatures or pH can accelerate degradation. Review your storage conditions and ensure they align with the recommendations (refrigerated, protected from light). |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound. Aliquot your stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Quantitative Stability Data
The following table summarizes the degradation of nirmatrelvir (a close analog of this compound) under various stress conditions as reported in the literature.
| Stress Condition | Temperature | Duration | Degradation (%) | Reference |
| Alkaline Hydrolysis (0.1 M NaOH) | 60°C | 30 min | ~60.44% | |
| Acidic Hydrolysis (1 M HCl) | 90°C | 1 hour | Significant | |
| Acidic Hydrolysis (1 M HCl) | 70°C | 1 hour | Significant | |
| Alkaline Hydrolysis (0.1 M NaOH) | 70°C | 30 min | Significant | |
| Oxidative (30% H₂O₂) | 60°C | 30 min | Stable | |
| Oxidative (30% H₂O₂) | 70°C | 30 min | Significant | |
| Thermal | 80°C | 2 hours | Significant | |
| Photolytic (Sunlight) | Room Temp | 4 hours | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and incubate at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 1 hour).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH and incubate at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes).
-
Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and incubate at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 30 minutes).
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a set duration (e.g., 2 hours).
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 4 hours).
3. Sample Analysis:
-
After the stress period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating RP-HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general framework for an RP-HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm or 225 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. Identification, characterization, and in silico ADMET prediction of nirmatrelvir and its degradation products using HPLC-PDA and LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unequal Behaviour between Hydrolysable Functions of Nirmatrelvir under Stress Conditions: Structural and Theoretical Approaches in Support of Preformulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green adherent degradation kinetics study of Nirmatrelvir, an oral anti-COVID-19: characterization of degradation products using LC-MS with insilico toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Deunirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing epimerization during the synthesis of Deunirmatrelvir and related compounds. Epimerization, the undesirable inversion of a stereocenter, is a critical challenge in the synthesis of chiral molecules like this compound, particularly at the α-carbon of the L-tert-leucine residue. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help maintain stereochemical integrity throughout the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound synthesis and why is it a concern?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the synthesis of this compound, the chiral center of the L-tert-leucine fragment is particularly susceptible to epimerization, which would lead to the formation of a diastereomer. These diastereomeric impurities can be difficult to separate from the desired product and may exhibit different pharmacological and toxicological profiles, compromising the safety and efficacy of the final drug substance.[1][2]
Q2: Which step in the this compound synthesis is most prone to epimerization?
A2: The coupling of the N-protected L-tert-leucine moiety to the adjacent amine is the most critical step for epimerization. This is an amide bond formation, and the conditions used for this reaction, including the choice of coupling reagent, base, and solvent, can significantly influence the degree of epimerization.[3][4]
Q3: What are the primary causes of epimerization during the amide coupling step?
A3: Epimerization during peptide coupling is primarily caused by the abstraction of the acidic α-proton of the activated carboxylic acid. This can be facilitated by the use of strong, sterically unhindered bases and prolonged reaction times. The resulting planar enolate intermediate can be protonated from either face, leading to a loss of stereochemical purity. Certain coupling reagents that form highly reactive intermediates can also increase the risk of epimerization.[5]
Q4: Are there any recommended methods to minimize epimerization in this compound synthesis?
A4: Yes, several strategies have been shown to be effective. These include the use of specific "epimerization-free" coupling reagents like propane phosphonic acid anhydride (T3P®), employing a multicomponent synthesis approach which has been shown to be highly diastereoselective, and using specific additives that can suppress epimerization.
Troubleshooting Guide: Minimizing Epimerization
This guide addresses common issues encountered during the synthesis of this compound that can lead to epimerization.
| Problem | Probable Cause | Suggested Solution |
| High levels of the undesired diastereomer are detected after the L-tert-leucine coupling step. | The coupling reagent and/or base are promoting epimerization. | Switch to a coupling reagent known for low epimerization, such as T3P®. Use a weaker, more sterically hindered base like pyridine instead of DIPEA. |
| The reaction temperature is too high or the reaction time is too long. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to minimize the reaction time. | |
| The solvent is promoting epimerization. | Polar aprotic solvents like DMF can sometimes facilitate epimerization. Consider screening less polar solvents. | |
| Epimerization is observed even with recommended "low-epimerization" coupling reagents. | The quality of the starting materials is poor, or they contain impurities that catalyze epimerization. | Ensure all reactants and solvents are of high purity and anhydrous. |
| The work-up procedure is causing epimerization. | Avoid harsh acidic or basic conditions during the work-up. Maintain a neutral pH where possible. | |
| Difficulty in separating the desired product from the epimeric impurity. | The diastereomers have very similar chromatographic properties. | Utilize chiral HPLC for analytical and preparative separations. Method development may be required to achieve baseline separation. |
Quantitative Data on Epimerization
The selection of the coupling method has a significant impact on the stereochemical purity of the final product. Below is a summary of reported outcomes for different synthetic strategies.
| Synthetic Method | Coupling Reagent/Key Feature | Reported Diastereomeric Ratio (dr) or Epimerization Level | Reference |
| Multicomponent Synthesis | Ugi-type three-component reaction | >25:1 dr | |
| Sustainable Synthesis | Propane phosphonic acid anhydride (T3P®) | A single diastereomer was obtained (minimal to no epimerization detected) | |
| Pfizer's Original Synthesis (Intermediate Step) | HATU / DIPEA | Yield of 50% for the coupled product, epimerization risk is noted in the literature for such reagents. | |
| Alternative Amide Bond Formation | DPDTC (2,2'-dipyridyl disulfide and triphenylphosphine) | Prevents epimerization |
Experimental Protocols
Protocol 1: Amide Coupling Using T3P® (Low Epimerization)
This protocol describes the use of propane phosphonic acid anhydride (T3P®) for the coupling of the N-protected L-tert-leucine with the corresponding amine, a method shown to produce the desired product as a single diastereomer.
Materials:
-
N-Boc-L-tert-leucine (1.0 eq)
-
Amine coupling partner (1.0 eq)
-
T3P® (50 wt% solution in EtOAc, 1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Anhydrous Toluene
Procedure:
-
To a solution of N-Boc-L-tert-leucine in anhydrous EtOAc, add DIPEA and cool the mixture to -10 °C.
-
Slowly add the T3P® solution dropwise, maintaining the temperature at -10 °C.
-
Stir the mixture at -10 °C for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve the amine coupling partner in anhydrous EtOAc.
-
Add the solution of the amine coupling partner to the activated acid mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 20 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Perform an aqueous work-up with 1 M HCl, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol 2: Multicomponent Synthesis of a Nirmatrelvir Analogue Core
This protocol outlines a highly diastereoselective Ugi-type three-component reaction to construct the core of a Nirmatrelvir analogue, which avoids traditional peptide coupling reagents.
Materials:
-
N-trifluoroacetyl-tert-leucine (1.0 eq)
-
Chiral bicyclic imine (1.0 eq)
-
Isocyanide component (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve N-trifluoroacetyl-tert-leucine in methanol.
-
Add the chiral bicyclic imine to the solution.
-
Add the isocyanide component to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
The reaction typically proceeds to completion with high diastereoselectivity (>25:1 dr).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then carried forward to the next steps, which may include saponification if an ester is present in the isocyanide component.
Protocol 3: Chiral HPLC Analysis of this compound Epimers
This protocol provides a general guideline for developing a chiral HPLC method to quantify the epimeric purity of this compound. Specific conditions will need to be optimized for the exact analogue.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column).
Mobile Phase (starting conditions):
-
A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. The ratio will need to be optimized to achieve separation.
Procedure:
-
Prepare a standard solution of the this compound reference standard and a sample of the synthesized material in a suitable solvent.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the separation at a suitable UV wavelength.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.
-
Quantify the area of the peaks corresponding to the desired product and the epimeric impurity to determine the diastereomeric ratio.
Visualizations
Caption: Mechanism of base-catalyzed epimerization.
Caption: Troubleshooting workflow for epimerization.
References
Deunirmatrelvir Resistance Profiling and Mitigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on deunirmatrelvir resistance profiling and mitigation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to characterize this compound resistance.
Issue 1: Inconsistent IC50/EC50 values in resistance profiling assays.
-
Question: We are observing high variability in our IC50/EC50 values when testing this compound against SARS-CoV-2 Mpro mutants. What could be the cause?
-
Answer: Variability in IC50/EC50 values can stem from several factors. Here are some common causes and troubleshooting steps:
-
Enzyme Quality and Concentration: Ensure the purity and concentration of your recombinant Mpro are consistent across experiments. Use freshly purified protein when possible, as freeze-thaw cycles can affect activity.
-
Substrate Concentration: The kinetic parameters of Mpro can be influenced by the substrate used. Ensure you are using a consistent batch and concentration of your FRET or other substrate.[1]
-
Assay Conditions: Maintain consistent buffer composition, pH, temperature, and incubation times. Small variations in these parameters can significantly impact enzyme kinetics.
-
Cell-Based Assay Variability: In cell-based or replicon assays, cell passage number, cell density, and transfection efficiency can all contribute to variability.[2][3][4] It is crucial to standardize these aspects of your protocol.
-
Compound Solubility: this compound, like many small molecules, can have solubility issues. Ensure it is fully dissolved in your assay buffer and consider the final DMSO concentration, keeping it low and consistent across wells.
-
Issue 2: Mpro mutant shows low enzymatic activity, making it difficult to assess resistance.
-
Question: Our Mpro mutant has very low catalytic activity compared to the wild-type, making it challenging to determine an accurate IC50 for this compound. How can we address this?
-
Answer: A significant loss of enzymatic fitness is a common issue with resistance mutations.[5] Here are some strategies:
-
Increase Enzyme Concentration: For biochemical assays, you may need to use a higher concentration of the mutant Mpro to achieve a sufficient signal-to-noise ratio.
-
Optimize Assay Sensitivity: If using a FRET-based assay, ensure your fluorophore and quencher pair are optimal and that your plate reader settings are maximized for sensitivity.
-
Consider Compensatory Mutations: Some resistance mutations are often accompanied by compensatory mutations that restore viral fitness. If you are studying a single point mutation that results in low activity, consider if it has been reported in combination with other mutations that might restore its function.
-
Replicon Assays: For highly attenuated mutants, a replicon-based assay might be more sensitive for detecting shifts in antiviral susceptibility, as it measures the overall replication capacity in a cellular context.
-
Issue 3: Difficulty in generating this compound-resistant replicons.
-
Question: We are trying to select for this compound resistance using a SARS-CoV-2 replicon system, but we are not observing the emergence of resistant colonies. What could be going wrong?
-
Answer: Selecting for resistance in a replicon system can be challenging. Consider the following:
-
Drug Concentration: The concentration of this compound used for selection is critical. If it is too high, it may completely inhibit replicon replication, preventing the emergence of any mutants. If it is too low, the selective pressure may be insufficient. A dose-response curve should be established to determine the appropriate selective concentration (e.g., EC90).
-
Passaging Strategy: Serial passaging with gradually increasing concentrations of the drug may be more effective than a single high-dose selection.
-
Replicon Fitness: The baseline replication fitness of your replicon can impact the ability to select for resistance. Ensure your wild-type replicon replicates efficiently in your chosen cell line.
-
Cell Line: The choice of host cell line can influence the outcomes of resistance selection studies. Some cell lines may be more permissive to replicon replication and the emergence of resistant variants.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptidometic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a viral enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication. This compound's nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function and inhibiting viral replication.
Q2: What are the most common mutations associated with this compound resistance?
A2: Several mutations in the Mpro have been identified through in vitro selection and clinical observation that confer resistance to this compound. Some of the most frequently cited mutations include those at positions E166 (e.g., E166V), S144 (e.g., S144A/F/G/M/Y), M165 (e.g., M165T), H172 (e.g., H172Q/F), and Q192 (e.g., Q192T/S/V). The E166V mutation, in particular, has been shown to confer significant resistance.
Q3: How do these mutations lead to resistance?
A3: Resistance to this compound can occur through two primary mechanisms:
-
Direct Decrease in Drug Binding: Mutations in the Mpro active site, particularly in the S1 and S4 subsites, can directly reduce the binding affinity of this compound. This often comes at the cost of reduced enzymatic activity and viral fitness.
-
Enhancement of Enzyme Activity: Other mutations, for instance in the S2 and S4' subsites, can increase the catalytic efficiency of Mpro. These mutations can compensate for the loss of fitness caused by mutations that directly impact drug binding, leading to resistance while maintaining viral replication.
Q4: What are the primary methods for profiling this compound resistance?
A4: The two main approaches for profiling this compound resistance are:
-
Biochemical Assays: These assays use purified, recombinant Mpro (wild-type and mutant) and a substrate (often a FRET-based peptide) to directly measure the inhibitory activity of this compound and determine parameters like IC50 and Ki values.
-
Cell-Based Assays: These include antiviral assays using infectious SARS-CoV-2 or, more commonly for safety and throughput, non-infectious replicon systems. Replicon assays measure the effect of the drug on viral RNA replication in a cellular environment, providing EC50 values.
Q5: What strategies are being explored to mitigate this compound resistance?
A5: Strategies to overcome this compound resistance primarily focus on the development of next-generation Mpro inhibitors. Key approaches include:
-
Designing inhibitors with different binding modalities: Creating drugs that bind to different regions of the Mpro active site or have more conformational flexibility may allow them to evade resistance mutations.
-
Developing inhibitors with improved potency: A more potent inhibitor may be effective even against mutants that show reduced binding affinity.
-
Combination therapy: As with other antiviral treatments, combining Mpro inhibitors with drugs that have different mechanisms of action could reduce the likelihood of resistance emerging.
Quantitative Data Summary
Table 1: this compound Resistance Profile of Key Mpro Mutants
| Mpro Mutant | Fold Change in IC50/Ki (vs. WT) | Fold Change in Enzymatic Activity (kcat/Km vs. WT) | Reference(s) |
| S144M | 19.2 - 38.0 | 0.125 | |
| S144F | 19.2 - 38.0 | 0.17 | |
| S144A | 19.2 - 38.0 | 0.56 | |
| S144G | 19.2 - 38.0 | 0.38 | |
| S144Y | 19.2 - 38.0 | 0.13 | |
| M165T | >10 | <10-fold change | |
| E166V | ~55 - 100 | ~0.05 | |
| E166G | >10 | <10-fold change | |
| H172Q | >10 | <10-fold change | |
| H172F | >10 | <10-fold change | |
| Q192T | >10 | <10-fold change |
Note: Fold changes are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Biochemical Mpro Inhibition Assay (FRET-based)
-
Reagents and Materials:
-
Purified recombinant wild-type and mutant SARS-CoV-2 Mpro.
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
This compound stock solution in DMSO.
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 384-well plate, add 5 µL of each this compound dilution to the appropriate wells. Include wells with assay buffer and DMSO as no-drug and vehicle controls, respectively.
-
Add 10 µL of Mpro solution (e.g., 160 nM final concentration) to each well and incubate at 30°C for 30 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate (e.g., 20 µM final concentration).
-
Immediately begin monitoring the increase in fluorescence (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for at least 15 minutes.
-
Calculate the initial reaction velocities (v) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(1 - v_inhibitor / v_control) * 100] against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: SARS-CoV-2 Replicon Assay for Antiviral Activity
-
Reagents and Materials:
-
Huh7 cells (or other suitable cell line).
-
SARS-CoV-2 replicon plasmid (containing a reporter gene like luciferase or GFP).
-
In vitro transcription kit.
-
Electroporator and cuvettes.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
384-well clear-bottom plates.
-
Luciferase assay reagent or high-content imager for GFP.
-
-
Procedure:
-
Linearize the replicon plasmid and perform in vitro transcription to generate replicon RNA.
-
Harvest Huh7 cells and resuspend them in an appropriate electroporation buffer.
-
Mix the cells with the in vitro transcribed replicon RNA and electroporate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Seed the electroporated cells into 384-well plates containing the serially diluted this compound.
-
Incubate the plates at 37°C with 5% CO2 for 24-48 hours.
-
If using a luciferase reporter, add the luciferase assay reagent and measure luminescence. If using a GFP reporter, quantify the number of GFP-positive cells using a high-content imager.
-
Separately, assess cell viability using an appropriate assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
Plot the percentage of inhibition of reporter signal against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance profiling.
Caption: Logical flow for mitigating this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Generation of SARS-CoV-2 reporter replicon for high-throughput antiviral screening and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 replicon for high-throughput antiviral screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deunirmatrelvir Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Deunirmatrelvir.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of this compound and how do they impact crystallization?
A1: this compound is known to exhibit polymorphism, with at least two anhydrous polymorphs identified, referred to as Form 1 and Form 4.[1][2][3] These forms are enantiotropically related, with a transition temperature of approximately 17°C.[1][2] Form 1 is the more stable form above this temperature, while Form 4 is more stable below it. This thermodynamic relationship is a critical factor to consider during crystallization, as the desired polymorph can be targeted by controlling the temperature. The presence of distinct polymorphs can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including solubility, dissolution rate, and stability. Therefore, controlling the crystallization process to consistently produce the desired polymorph is essential for drug product quality and performance.
Q2: Which solvents are suitable for the crystallization of this compound?
A2: this compound's solubility has been characterized in a range of organic solvents. It is freely soluble in dimethyl sulfoxide and methanol, soluble in acetonitrile and dehydrated ethanol, sparingly soluble in ethyl acetate, and slightly soluble in tert-butyl methyl ether. It is practically insoluble in water and heptane. The choice of solvent system is crucial for successful crystallization. A common strategy for this compound and related compounds involves using a solvent in which the compound is reasonably soluble, and then introducing an anti-solvent to induce precipitation. For example, systems like isopropyl acetate/heptane and ethyl acetate/n-heptane have been used for the crystallization of related compounds.
Q3: How do impurities affect the crystallization of this compound?
A3: Impurities can have a significant impact on the crystallization process and the quality of the final API. Structurally related impurities can influence the polymorphic outcome, potentially leading to the formation of a metastable form. Impurities can also affect the crystal habit (shape) and size, and in some cases, inhibit nucleation or crystal growth altogether. The presence of impurities can lead to a decrease in product recovery and purity. Therefore, it is crucial to use high-purity starting materials and to design crystallization processes that effectively purge impurities.
Q4: What are the primary methods for inducing crystallization of this compound?
A4: The most common methods for inducing crystallization of small molecule pharmaceuticals like this compound are cooling crystallization, anti-solvent addition, and evaporation crystallization.
-
Cooling Crystallization: This technique is effective for compounds that have a significant decrease in solubility with decreasing temperature. A saturated solution at a higher temperature is slowly cooled to induce supersaturation and crystallization.
-
Anti-solvent Crystallization: This method involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent. This reduces the overall solubility of the compound, leading to crystallization. The rate of anti-solvent addition is a critical parameter to control crystal size and morphology.
-
Evaporation Crystallization: This involves slowly evaporating the solvent from a solution, which increases the concentration of the solute and leads to supersaturation and crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crystallization experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form | - Solution is not supersaturated.- Nucleation is inhibited. | - Increase Supersaturation: Evaporate some of the solvent or add more anti-solvent.- Induce Nucleation: Scratch the inside of the flask with a glass rod. Add a seed crystal of this compound. Cool the solution to a lower temperature. |
| Oiling out (formation of a liquid phase instead of solid crystals) | - High degree of supersaturation.- Presence of impurities.- Inappropriate solvent system. | - Reduce Supersaturation: Dilute the solution with more solvent and attempt a slower crystallization process (e.g., slower cooling or anti-solvent addition).- Improve Purity: Purify the starting material to remove impurities that may inhibit crystallization.- Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. |
| Formation of very fine needles or small crystals | - Rapid nucleation due to high supersaturation.- Fast cooling or rapid addition of anti-solvent. | - Control Nucleation and Growth: Decrease the cooling rate or the rate of anti-solvent addition. Use a higher crystallization temperature. Reduce the initial concentration of the solution. |
| Poor crystal yield | - Incomplete crystallization.- Significant solubility of the compound in the mother liquor. | - Maximize Crystallization: Ensure the solution is cooled to the optimal low temperature for a sufficient amount of time. Increase the proportion of anti-solvent in the final mixture. |
| Inconsistent polymorphic form | - Crystallization temperature is near the polymorphic transition temperature (around 17°C).- Different solvent systems or impurity profiles. | - Control Temperature: Carefully control the crystallization temperature to target the desired polymorph (above 17°C for Form 1, below for Form 4).- Use Seed Crystals: Seed the solution with the desired polymorph to direct crystallization.- Standardize the Process: Ensure consistent solvent systems, purity of starting materials, and processing conditions. |
Data Presentation
Table 1: Solubility of Nirmatrelvir (as a proxy for this compound) in Various Solvents
| Solvent | Solubility Category | Reference |
| Dimethyl sulfoxide (DMSO) | Freely Soluble | |
| Methanol | Freely Soluble | |
| Acetonitrile | Soluble | |
| Dehydrated Ethanol | Soluble | |
| Ethyl Acetate | Sparingly Soluble | |
| tert-Butyl Methyl Ether (MTBE) | Slightly Soluble | |
| Water | Practically Insoluble | |
| Heptane | Practically Insoluble | |
| Isopropyl Acetate | Practically Soluble | |
| 1-Butanol | Practically Soluble | |
| Methyl Isobutyl Ketone | Practically Soluble | |
| Anisole | Sparingly Soluble | |
| n-Propyl Acetate | Sparingly Soluble | |
| n-Butyl Acetate | Sparingly Soluble |
Note: This data is for Nirmatrelvir and should be used as a guideline for this compound. "Practically Soluble" and "Sparingly Soluble" are qualitative terms from the cited literature.
Table 2: Quantitative Solubility of Nirmatrelvir Form 1 in Select Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| 1-Butanol | 293.15 | 1.58 |
| 313.15 | 3.45 | |
| 333.15 | 7.02 | |
| Isopropyl Acetate | 293.15 | 2.15 |
| 313.15 | 4.98 | |
| 333.15 | 10.51 | |
| Nitromethane | 293.15 | 1.23 |
| 313.15 | 2.99 | |
| 333.15 | 6.64 |
Data extracted from the Journal of Chemical & Engineering Data.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropyl acetate) at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10°C per hour). A programmable cooling bath is recommended for precise temperature control.
-
Seeding (Optional but Recommended): Once the solution reaches a temperature slightly above the expected nucleation point, add a small amount of pure this compound seed crystals of the desired polymorph.
-
Maturation: Hold the suspension at the final, lower temperature (e.g., 0-5°C) for a period of time (e.g., 2-4 hours) with gentle stirring to allow for complete crystallization and crystal growth.
-
Isolation: Filter the crystals using a Buchner funnel and wash with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a controlled temperature.
Protocol 2: Anti-solvent Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to form a concentrated solution.
-
Anti-solvent Addition: To the stirred solution, add a miscible anti-solvent (e.g., n-heptane) dropwise at a constant rate. The solution will become cloudy as nucleation begins.
-
Seeding (Optional but Recommended): Just before the solution becomes turbid, add a small amount of pure this compound seed crystals of the desired polymorph.
-
Maturation: After the anti-solvent addition is complete, continue to stir the resulting slurry at room temperature for 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small volume of the anti-solvent.
-
Drying: Dry the crystalline product under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Step-by-step workflow for anti-solvent crystallization.
References
- 1. Tale of Two Polymorphs: Investigating the Structural Differences and Dynamic Relationship between Nirmatrelvir Solid Forms (Paxlovid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the structural differences and dynamic relationship between nirmatrelvir solid forms (Paxlovid™) - American Chemical Society [acs.digitellinc.com]
- 3. en.xtalpi.com [en.xtalpi.com]
Technical Support Center: Deunirmatrelvir Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deunirmatrelvir. The information is designed to address specific issues encountered during in vitro experiments aimed at characterizing its dose-response profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3] Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[2][3] this compound contains a nitrile warhead that covalently reacts with the catalytic cysteine residue in the Mpro active site, thereby blocking its enzymatic activity and inhibiting viral proliferation. Due to the high conservation of the Mpro active site across coronaviruses, this compound may exhibit broad-spectrum activity.
Q2: Why is this compound often administered with Ritonavir in clinical settings?
A2: In clinical applications, the active ingredient (analogous to Nirmatrelvir) is co-administered with Ritonavir. Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing this compound. By inhibiting CYP3A4, Ritonavir acts as a pharmacokinetic enhancer, slowing down the breakdown of this compound and increasing its plasma concentration and half-life to maintain therapeutic levels. For in vitro enzymatic or cell-based assays, Ritonavir is not required.
Q3: My this compound shows potent enzymatic inhibition (low IC50) but weak antiviral activity in cell-based assays (high EC50). What could be the cause?
A3: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target (Mpro).
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). Some studies with analogous compounds have shown that using a P-gp inhibitor can improve apparent in vitro efficacy in certain cell lines.
-
Compound Stability: this compound could be unstable in the cell culture medium or be rapidly metabolized by intracellular enzymes not inhibited by Ritonavir.
-
Cell Line Choice: The cell line used for the antiviral assay may not be suitable. For example, some cell lines may have low expression of the necessary viral entry factors or have robust intrinsic antiviral pathways that mask the compound's effect.
Q4: I am observing high variability in my dose-response curves. What are the common sources of error?
A4: High variability can undermine the reliability of your results. Consider these potential sources:
-
Compound Preparation: Ensure accurate serial dilutions and thorough mixing. Inaccurate pipetting is a frequent cause of variability. Use calibrated pipettes and low-binding labware.
-
Enzyme/Virus Stock: Use a consistent, well-characterized stock of Mpro enzyme or SARS-CoV-2 virus. Repeated freeze-thaw cycles can reduce activity. Aliquot stocks to minimize this.
-
Cell Health and Density: In cell-based assays, ensure cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluent or unhealthy cells will yield inconsistent results.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations. Small deviations can lead to significant differences in outcomes.
-
Plate Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outer wells for critical measurements or ensure proper humidification during incubation.
Q5: How do SARS-CoV-2 variants and mutations in Mpro affect the efficacy of this compound?
A5: While Mpro is highly conserved, certain mutations can confer resistance. Studies on the analogous compound Nirmatrelvir have shown that mutations in the Mpro substrate-binding pocket can reduce inhibitor binding. For example, mutations at the S1 and S4 subsites can decrease binding affinity, while mutations at other sites might unexpectedly increase the protease's catalytic activity, compensating for fitness loss. However, most studies to date have found that Nirmatrelvir retains potent activity against the Mpro of major variants of concern, including Alpha, Beta, Delta, Gamma, and Omicron. When investigating new variants, it is crucial to re-evaluate the dose-response curve.
Troubleshooting Guides
Issue 1: No or Weak Inhibition in FRET-Based Mpro Assay
| Potential Cause | Verification Step | Recommended Solution |
| Inactive Enzyme | Run a positive control (enzyme + substrate, no inhibitor) and a known inhibitor control. | Use a fresh aliquot of Mpro. Verify enzyme activity and concentration. |
| Compound Degradation | Check the compound's purity and stability in the assay buffer. | Prepare fresh stock solutions. Store aliquots at -80°C and protect from light. |
| Incorrect Substrate | Verify the sequence and concentration of the FRET peptide substrate. | Use a validated Mpro substrate. Ensure the final concentration is appropriate for the enzyme kinetics (e.g., at or below the Km). |
| Assay Buffer Issues | Confirm the pH and composition of the buffer (e.g., presence of required salts and reducing agents like DTT). | Prepare fresh buffer according to a validated protocol. Ensure all components are at the correct final concentration. |
Issue 2: High Cytotoxicity in Cell-Based Antiviral Assay
| Potential Cause | Verification Step | Recommended Solution |
| Compound-Induced Cytotoxicity | Run a parallel cytotoxicity assay on uninfected cells with the same concentrations of this compound. | Determine the 50% cytotoxic concentration (CC50). Calculate the Selectivity Index (SI = CC50 / EC50). A high SI (>10) indicates a good therapeutic window. |
| Solvent Toxicity | Test the effect of the vehicle (e.g., DMSO) on cell viability at the highest concentration used in the experiment. | Ensure the final vehicle concentration is non-toxic to the cells (typically ≤0.5% DMSO). |
| Unhealthy Cells | Visually inspect cells for proper morphology and confluence before starting the experiment. | Use cells at optimal passage number and density. Ensure proper aseptic technique to avoid contamination. |
| Assay Duration | Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours). | Optimize the incubation time to maximize the antiviral effect while minimizing non-specific cytotoxicity. |
Data Presentation
Table 1: In Vitro Efficacy of Nirmatrelvir Against SARS-CoV-2 Mpro from Various Variants
Data presented here is for Nirmatrelvir, which serves as a proxy for this compound.
| SARS-CoV-2 Variant | Mpro Mutation(s) | Ki (nM) | Fold Change vs. Wildtype |
| Wildtype (WA1) | None | 0.933 | 1.0 |
| Alpha (B.1.1.7) | K90R | 0.827 | 0.89 |
| Beta (B.1.351) | K90R | 1.13 | 1.21 |
| Gamma (P.1) | K90R | 0.821 | 0.88 |
| Lambda (C.37) | G15S | 1.04 | 1.11 |
| Omicron (B.1.1.529) | P132H | 0.635 | 0.68 |
| (Source: Adapted from in vitro biochemical enzymatic assays.) |
Table 2: Antiviral Activity of Selected Mpro Inhibitors in Cell Culture
This table provides comparative data to benchmark this compound experiments.
| Compound | Cell Line | Assay Type | EC50 (µM) |
| Nirmatrelvir | VeroE6-eGFP | Antiviral Activity | 0.123 |
| Compound A9 | VeroE6-eGFP | Antiviral Activity | 0.18 |
| WU-04 | VeroE6-eGFP | Antiviral Activity | 0.042 |
| MPI8 | Vero E6 | CPE-based Antiviral | 0.03 |
| (Source: Data compiled from multiple studies for context.) |
Experimental Protocols & Visualizations
Mechanism of Action of this compound
This compound acts by inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme critical for the viral life cycle. Mpro cleaves the viral polyprotein into individual proteins necessary for viral replication. By blocking this step, this compound halts the maturation of the virus.
Caption: this compound inhibits the SARS-CoV-2 Mpro, blocking polyprotein cleavage.
Protocol 1: FRET-Based Mpro Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagent Preparation :
-
Assay Buffer : 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Mpro Enzyme : Dilute SARS-CoV-2 Mpro to a 2X final concentration (e.g., 300 nM) in assay buffer.
-
FRET Substrate : Prepare a fluorescently labeled peptide substrate recognized by Mpro. Dilute to a 2X final concentration (e.g., 20 µM) in assay buffer.
-
This compound : Prepare a 10-point serial dilution series in 100% DMSO. Then, dilute this series into the assay buffer to a 5X final concentration.
-
-
Assay Procedure :
-
Add 10 µL of 5X this compound dilution or vehicle control (DMSO in assay buffer) to the wells of a black 96-well plate.
-
Add 30 µL of assay buffer.
-
Add 10 µL of 2X Mpro enzyme solution to initiate the reaction. For a no-enzyme control, add 10 µL of assay buffer instead.
-
Incubate the plate at 37°C for 15 minutes with gentle agitation.
-
Initiate the cleavage reaction by adding 10 µL of 2X FRET substrate to all wells.
-
Immediately place the plate in a fluorescent plate reader.
-
-
Data Acquisition and Analysis :
-
Monitor the increase in fluorescence intensity (due to cleavage of the FRET pair) over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Normalize the data by setting the velocity of the vehicle control (no inhibitor) to 100% activity and the no-enzyme control to 0% activity.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for determining IC50 using a FRET-based protease assay.
Protocol 2: Cell-Based Antiviral & Cytotoxicity Assay
This protocol describes how to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) in parallel.
-
Cell Seeding : Seed a susceptible cell line (e.g., Vero E6) into two separate 96-well plates at a density that will result in 80-90% confluence at the end of the assay. Incubate for 24 hours.
-
Compound Addition : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions to both plates. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infection (Antiviral Plate Only) :
-
To the antiviral plate , add SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01).
-
To the cytotoxicity plate , add only culture medium (mock infection).
-
-
Incubation : Incubate both plates for a period sufficient for the virus to cause a significant cytopathic effect (CPE) in the "virus only" control wells (e.g., 48-72 hours).
-
Assay Readout :
-
Visually inspect for CPE.
-
Quantify cell viability in both plates using a suitable method, such as an MTS or MTT assay, which measures metabolic activity.
-
Read the absorbance on a plate reader.
-
-
Data Analysis :
-
For the EC50 (Antiviral Plate) : Normalize the data using the "cells only" control (100% viability) and the "virus only" control (0% viability). Plot the percentage of CPE inhibition against the log concentration of this compound and fit the curve to determine the EC50.
-
For the CC50 (Cytotoxicity Plate) : Normalize the data using the "cells only" control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit the curve to determine the CC50.
-
Calculate the Selectivity Index (SI) : SI = CC50 / EC50.
-
Caption: Troubleshooting flowchart for this compound dose-response experiments.
References
- 1. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Efficacy Analysis: Deunirmatrelvir vs. Nirmatrelvir in SARS-CoV-2 Treatment
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the efficacy of deunirmatrelvir and nirmatrelvir, two antiviral agents targeting SARS-CoV-2. The information presented is based on available experimental and clinical data to facilitate an objective evaluation for research and development purposes.
Executive Summary: Extensive searches for "this compound" did not yield any specific data, suggesting it may be a lesser-known compound, a developmental precursor, or a misnomer. In contrast, nirmatrelvir, a key component of the COVID-19 therapeutic Paxlovid, is well-documented. This guide will focus on the established efficacy of nirmatrelvir and, where applicable, will draw comparisons with other relevant antivirals based on the available literature.
Nirmatrelvir: Mechanism of Action and Efficacy Profile
Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro)[1][2][3]. This enzyme is critical for the cleavage of viral polyproteins into functional proteins required for viral replication[2][4]. By binding to the catalytic cysteine residue (Cys145) of Mpro, nirmatrelvir blocks this process, thereby halting viral proliferation.
To enhance its pharmacokinetic profile, nirmatrelvir is co-administered with ritonavir, a potent inhibitor of the CYP3A4 enzyme. Ritonavir slows the metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations.
Caption: Nirmatrelvir's mechanism of action against SARS-CoV-2.
Quantitative Data Summary
The following tables present a summary of the quantitative data on nirmatrelvir's efficacy from various studies.
Table 1: In Vitro Activity of Nirmatrelvir against SARS-CoV-2 Variants
| SARS-CoV-2 Variant of Concern (VOC) | Assay Type | Potency Metric (nM) | Reference |
| Alpha (B.1.1.7) | Mpro Enzymatic Assay (Kᵢ) | 1.05 | |
| Beta (B.1.351) | Mpro Enzymatic Assay (Kᵢ) | 0.933 | |
| Delta (B.1.617.2) | Mpro Enzymatic Assay (Kᵢ) | Not Specified | |
| Gamma (P.1) | Mpro Enzymatic Assay (Kᵢ) | 1.05 | |
| Lambda (C.37) | Mpro Enzymatic Assay (Kᵢ) | 4.07 | |
| Omicron (B.1.1.529) | Mpro Enzymatic Assay (Kᵢ) | 0.635 | |
| Omicron Subvariants (XBB1.5, JN.1) | Live-virus Antiviral Assay | Maintained Efficacy |
Kᵢ (Inhibition Constant) represents the concentration required to produce half-maximum inhibition.
Table 2: Clinical Efficacy of Nirmatrelvir-Ritonavir in High-Risk, Non-Hospitalized Adults
| Clinical Trial | Primary Outcome | Efficacy within 3 Days of Symptom Onset | Efficacy within 5 Days of Symptom Onset | Reference |
| EPIC-HR | COVID-19-related hospitalization or death by Day 28 | 89% reduction in risk | 88% reduction in risk |
Table 3: Real-World Effectiveness of Nirmatrelvir-Ritonavir
| Study Focus | Population | Key Finding | Reference |
| Veterans Affairs Study | U.S. Veterans | Lower 30-day risk of hospitalization and death | |
| Ontario, Canada Study | High-risk individuals during Omicron wave | Significantly reduced odds of hospitalization and death | |
| Dubai Study | High-risk patients during Omicron wave | Reduced COVID-19-related hospitalization and risk of long COVID |
Experimental Protocols
In Vitro Mpro Enzymatic Assay
The inhibitory activity of nirmatrelvir against the main protease of various SARS-CoV-2 variants is determined through an in vitro enzymatic assay.
-
Recombinant Mpro Expression and Purification: The Mpro enzyme for each variant is expressed in a suitable system (e.g., E. coli) and purified.
-
Fluorescent Substrate: A synthetic peptide substrate that mimics the viral polyprotein cleavage site and is linked to a fluorophore and a quencher is used.
-
Enzymatic Reaction: The purified Mpro is incubated with the fluorescent substrate in the presence of varying concentrations of nirmatrelvir.
-
Signal Detection: Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in a detectable fluorescent signal. The reaction rate is monitored over time.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated by fitting the data to appropriate enzyme kinetic models.
Caption: Workflow for an in vitro Mpro enzymatic inhibition assay.
EPIC-HR Clinical Trial Protocol
The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a pivotal Phase 2/3 trial.
-
Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 2,246 symptomatic, unvaccinated, non-hospitalized adults with confirmed COVID-19 at high risk for progression to severe disease.
-
Intervention: Participants were randomized to receive either nirmatrelvir (300 mg) plus ritonavir (100 mg) or a placebo every 12 hours for five days.
-
Primary Endpoint: The primary outcome was the risk of COVID-19-related hospitalization or death from any cause through Day 28.
Conclusion
Nirmatrelvir has demonstrated potent in vitro activity against a broad range of SARS-CoV-2 variants and significant clinical efficacy in reducing severe outcomes in high-risk patient populations. The robust body of evidence supports its role as a primary oral antiviral for the treatment of mild to moderate COVID-19. Due to the lack of available data for "this compound," a direct comparison of efficacy is not possible at this time. Further research would be required to characterize this compound and establish its potential therapeutic value.
References
A Comparative Analysis of Deunirmatrelvir (Nirmatrelvir) and Other Protease Inhibitors Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Deunirmatrelvir, the active component of Paxlovid (Nirmatrelvir/ritonavir), with other prominent protease inhibitors targeting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The analysis is supported by experimental data on efficacy, pharmacokinetics, and clinical outcomes, offering a comprehensive resource for the scientific community.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for antiviral drug development. Nirmatrelvir, an orally bioavailable protease inhibitor, has emerged as a key therapeutic agent in the management of COVID-19.[3][4][5] This guide compares nirmatrelvir with other notable Mpro inhibitors, including ensitrelvir, lopinavir, boceprevir, and the preclinical compound GC-376.
Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors
SARS-CoV-2 Mpro is a cysteine protease that processes the viral polyproteins pp1a and pp1ab at multiple cleavage sites. Inhibition of Mpro blocks this crucial step, thereby halting viral replication. The inhibitors discussed in this guide are peptidomimetic compounds that bind to the active site of the Mpro. Nirmatrelvir, for instance, is a reversible covalent inhibitor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.
Below is a diagram illustrating the role of the main protease in the SARS-CoV-2 replication cycle and the point of intervention for protease inhibitors.
Comparative Performance Data
The following tables summarize the in vitro efficacy, pharmacokinetic properties, and clinical outcomes of nirmatrelvir and other selected protease inhibitors.
Table 1: In Vitro Efficacy Against SARS-CoV-2 and Main Protease (Mpro)
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Reference(s) |
| Nirmatrelvir | SARS-CoV-2 Mpro | 0.0031 | 0.077 | VeroE6 | |
| Ensitrelvir | SARS-CoV-2 Mpro | 0.013 | 0.29 | VeroE6-TMPRSS2 | |
| Lopinavir | SARS-CoV-2 Mpro | >10 | 26.6 | VeroE6 | |
| Boceprevir | SARS-CoV-2 Mpro | 4.13 | 1.90 | VeroE6 | |
| GC-376 | SARS-CoV-2 Mpro | 0.03 - 0.89 | 3.37 | VeroE6 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Pharmacokinetic Profiles
| Compound | Administration | Half-life (t1/2) | Bioavailability | Key Metabolic Pathways | Reference(s) |
| Nirmatrelvir | Oral (with Ritonavir) | ~6.1 hours | Boosted by Ritonavir | Primarily metabolized by CYP3A4; Ritonavir inhibits CYP3A4, increasing nirmatrelvir's plasma concentration. | |
| Ensitrelvir | Oral | 42.2 - 48.1 hours | Favorable for once-daily dosing. | Information on specific CYP involvement is less detailed in the provided results. | |
| Lopinavir | Oral (with Ritonavir) | ~5-6 hours | Poor; requires boosting with ritonavir. | Extensively metabolized by CYP3A. | |
| Boceprevir | Oral | ~3.4 hours | Low and variable. | Primarily metabolized by aldo-ketoreductase and CYP3A4/5. | |
| GC-376 | Intravenous/Subcutaneous (preclinical) | Not established in humans. | Not applicable for oral. | Preclinical studies suggest it is a prodrug converted to the active aldehyde form. |
Table 3: Clinical Efficacy and Safety Overview
| Compound | Key Clinical Trial Findings | Reduction in Hospitalization/Death | Common Adverse Events | Reference(s) |
| Nirmatrelvir/Ritonavir | Reduced risk of hospitalization or death by 89% in high-risk, unvaccinated adults treated within 3 days of symptom onset. | Significant reduction observed in multiple studies. | Dysgeusia, diarrhea, hypertension, myalgia. | |
| Ensitrelvir | Demonstrated rapid viral clearance. In a Phase 3 trial, it did not show a significant difference in time to sustained symptom resolution compared to placebo. | Data on reduction of hospitalization and death are emerging. | Generally well-tolerated; decrease in high-density lipoprotein observed. | |
| Lopinavir/Ritonavir | Clinical trials have consistently failed to show efficacy in treating COVID-19. | No significant benefit observed. | Gastrointestinal intolerance is common. | |
| Boceprevir | Not clinically evaluated for COVID-19 in large-scale trials. | Not applicable. | Not applicable. | |
| GC-376 | Preclinical; has shown efficacy in animal models of other coronaviruses. | Not applicable. | Not applicable. |
Resistance Profiles
The emergence of drug resistance is a critical consideration for antiviral therapies. For nirmatrelvir, resistance-associated substitutions in the Mpro have been identified, such as E166V, but these appear to be infrequent in clinical settings so far. Some mutations that confer resistance to nirmatrelvir may also lead to decreased catalytic activity of the protease, potentially limiting the fitness of resistant viral strains. Continuous surveillance of viral sequences is essential to monitor for the emergence of resistance to nirmatrelvir and other protease inhibitors.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the data. Below are summaries of common experimental workflows.
Main Protease (Mpro) Activity Assay (FRET-based)
This assay is widely used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 Mpro.
Methodology:
-
Reagents: Recombinant SARS-CoV-2 Mpro is expressed and purified. A synthetic peptide substrate containing a fluorophore and a quencher pair (FRET substrate) is used. The sequence is designed to be specifically cleaved by Mpro.
-
Reaction: The Mpro enzyme is pre-incubated with various concentrations of the inhibitor.
-
Measurement: The FRET substrate is added to the mixture. In the absence of inhibition, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured using a plate reader.
-
Analysis: The inhibitory effect of the compound is determined by the reduction in the rate of fluorescence increase. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Antiviral Activity Assay (Cell-based)
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular context.
Methodology:
-
Cell Culture: A suitable host cell line (e.g., VeroE6) is cultured in microtiter plates.
-
Treatment and Infection: The cells are treated with different concentrations of the test compound and subsequently infected with SARS-CoV-2.
-
Incubation: The plates are incubated to allow for viral replication.
-
Endpoint Measurement: The antiviral effect is quantified by measuring the inhibition of the viral cytopathic effect (CPE), often using a cell viability assay (e.g., MTS or CellTiter-Glo). Alternatively, viral RNA levels in the supernatant can be quantified by RT-qPCR.
-
Analysis: The EC50 value, the concentration of the compound that inhibits the viral effect by 50%, is determined. Cytotoxicity of the compound (CC50) is also assessed in uninfected cells to determine the selectivity index (SI = CC50/EC50).
Conclusion
Nirmatrelvir (this compound) stands out as a potent and clinically effective inhibitor of the SARS-CoV-2 main protease, particularly when co-administered with ritonavir to enhance its pharmacokinetic profile. Comparative analysis reveals its superior in vitro and clinical efficacy over older protease inhibitors like lopinavir. While newer compounds like ensitrelvir also show promise with potent antiviral activity and a long half-life, further clinical data is needed to fully establish their comparative effectiveness in reducing severe COVID-19 outcomes. Preclinical inhibitors such as GC-376 demonstrate high in vitro potency and provide valuable scaffolds for the development of next-generation pan-coronavirus protease inhibitors. The continued monitoring for resistance and the development of new protease inhibitors with diverse resistance profiles remain critical for the long-term management of COVID-19 and preparedness for future coronavirus outbreaks.
References
- 1. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated virologic analysis of resistance to nirmatrelvir/ritonavir in individuals across four phase 2/3 clinical studies for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Deunirmatrelvir (Nirmatrelvir): A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Deunirmatrelvir, the active component of Paxlovid, against various viral and human proteases. The data presented herein is intended to offer an objective comparison with other potential targets, supported by experimental evidence.
Executive Summary
This compound (Nirmatrelvir) is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Cross-reactivity studies have demonstrated its high specificity for the viral protease with minimal off-target effects on human proteases. This selectivity is a key factor in its favorable safety profile. This guide delves into the quantitative data from enzymatic and cell-based assays, details the experimental protocols used to generate this data, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation
Table 1: Inhibitory Activity of Nirmatrelvir against Viral Main Proteases (Mpro)
| Virus | Mpro Variant | Inhibition Constant (Kᵢ) [nM] | IC₅₀ [nM] | Fold Change vs. SARS-CoV-2 (WT) |
| SARS-CoV-2 | Wildtype (WT) | 0.933[1] | 4[2] | 1.0 |
| K90R (Alpha, Beta, Gamma) | 1.05[1] | - | 1.1 | |
| G15S (Lambda) | 4.07[1] | - | 4.4 | |
| P132H (Omicron) | 0.635[1] | - | 0.7 | |
| G143S | 960 | - | 1028.9 | |
| Q189K | - | - | Diminished Inhibition | |
| SARS-CoV-1 | Mpro | - | - | Potent Inhibition |
| MERS-CoV | Mpro | - | - | Potent Inhibition |
| Human Coronavirus OC43 | Mpro | - | 90 | - |
| Human Coronavirus 229E | Mpro | - | 290 | - |
| Human Coronavirus NL63 | Mpro | - | No significant inhibition | - |
Kᵢ and IC₅₀ values represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity. Lower values indicate higher potency. Fold change is calculated based on Kᵢ values.
Table 2: Selectivity Profile of Nirmatrelvir against Human Cysteine Proteases
| Human Protease | IC₅₀ [nM] |
| Cathepsin K | 231 |
| Caspase 2 | >10,000 |
| Cathepsin B | >10,000 |
| Cathepsin L | >10,000 |
| Other 16 tested human cysteine proteases | No significant activity |
Data from a panel of 20 human cysteine proteases.
Experimental Protocols
Enzymatic Assay: Fluorescence Resonance Energy Transfer (FRET)
This assay quantitatively measures the inhibitory activity of a compound against a specific protease.
Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage of the peptide by the protease, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate specific for the target protease.
-
Reconstitute the purified recombinant protease to a known concentration in an appropriate assay buffer.
-
Prepare a serial dilution of Nirmatrelvir in the assay buffer.
-
-
Assay Procedure:
-
Add the protease and the FRET substrate to the wells of a microplate.
-
Add the different concentrations of Nirmatrelvir to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Morrison equation for tight-binding inhibitors.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of an antiviral compound in inhibiting viral replication within host cells.
Principle: Host cells susceptible to the virus are infected in the presence of varying concentrations of the antiviral compound. The extent of viral replication is then quantified by measuring a viral component (e.g., viral RNA or protein) or by observing the virus-induced cytopathic effect (CPE).
Protocol:
-
Cell Culture and Infection:
-
Seed a suitable host cell line (e.g., Vero E6, Calu-3) in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of Nirmatrelvir in cell culture medium.
-
Pre-incubate the cells with the different concentrations of Nirmatrelvir for a defined period.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation and Quantification:
-
Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantify viral replication using one of the following methods:
-
qRT-PCR: Extract viral RNA from the cell lysate or supernatant and quantify the number of viral genome copies.
-
In-Cell ELISA: Fix and permeabilize the cells, then use an antibody specific to a viral protein (e.g., nucleocapsid) to quantify the amount of viral antigen.
-
CPE Reduction Assay: Visually score the extent of virus-induced cell death and morphological changes.
-
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the drug concentration.
-
Calculate the EC₅₀ value (the concentration of the drug that reduces viral replication by 50%).
-
Mandatory Visualizations
Signaling Pathway of Nirmatrelvir's Action
Caption: Mechanism of action of Nirmatrelvir.
Experimental Workflow: FRET-Based Enzymatic Assay
Caption: FRET-based enzymatic assay workflow.
Experimental Workflow: Cell-Based Antiviral Assay
Caption: Cell-based antiviral assay workflow.
References
Head-to-Head Comparison: Deunirmatrelvir vs. Molnupiravir in the Treatment of COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent oral antiviral candidates for the treatment of COVID-19: deunirmatrelvir (also known as VV116) and molnupiravir. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current therapeutic landscape.
Executive Summary
This compound (VV116) and molnupiravir are both orally administered antiviral drugs that have demonstrated efficacy in the treatment of mild-to-moderate COVID-19. While no direct head-to-head clinical trials have been conducted between the two, this guide synthesizes available data from major clinical trials, including a head-to-head study of this compound against nirmatrelvir-ritonavir and the pivotal MOVe-OUT trial for molnupiravir, to provide a comparative analysis of their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols.
Mechanism of Action
Both this compound and molnupiravir function as prodrugs that are metabolized into their active forms to inhibit the replication of SARS-CoV-2, but they target the viral replication machinery in distinct ways.
This compound (VV116) is a deuterated remdesivir hydrobromide, which is an oral analogue of remdesivir.[1] It is metabolized into its active nucleoside triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This inhibition leads to premature termination of viral RNA synthesis.
Molnupiravir is a prodrug of the synthetic nucleoside derivative β-D-N4-hydroxycytidine (NHC).[2] Once administered, it is converted to NHC triphosphate by host cell kinases. This active form is then incorporated into the viral RNA by the RdRp. The incorporated NHC can exist in two tautomeric forms, leading to mutations in the viral genome during replication through a process known as "viral error catastrophe," ultimately inhibiting the production of viable virus.[2]
Clinical Efficacy
Direct comparative efficacy data between this compound and molnupiravir is not available. However, an indirect comparison can be made through their respective clinical trials against different comparators.
This compound (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)
A phase 3, noninferiority, observer-blinded, randomized trial (NCT05341609) compared a 5-day course of oral this compound with nirmatrelvir-ritonavir in adults with mild-to-moderate COVID-19 at high risk for progression.[1][3]
| Endpoint | This compound (VV116) (n=384) | Nirmatrelvir-Ritonavir (n=387) | Hazard Ratio (95% CI) |
| Median Time to Sustained Clinical Recovery | 4 days | 5 days | 1.17 (1.02 to 1.36) |
| Progression to Severe COVID-19 or Death by Day 28 | 0 | 0 | - |
Data from the NCT05341609 trial as reported in the New England Journal of Medicine.
Molnupiravir vs. Placebo (MOVe-OUT Trial)
The MOVe-OUT trial was a phase 3, randomized, placebo-controlled, double-blind study that evaluated the efficacy and safety of molnupiravir in at-risk, unvaccinated, nonhospitalized adults with mild-to-moderate COVID-19.
| Endpoint | Molnupiravir (n=709) | Placebo (n=699) | Absolute Risk Reduction (95% CI) | Relative Risk Reduction (%) |
| Hospitalization or Death | 6.8% | 9.7% | 3.0% (0.1 to 5.9) | 30 |
| Deaths | 1 | 9 | - | - |
Data from the final analysis of the MOVe-OUT trial.
Safety and Tolerability
This compound (VV116) vs. Nirmatrelvir-Ritonavir (Paxlovid)
In the head-to-head trial, this compound was associated with fewer adverse events compared to nirmatrelvir-ritonavir.
| Adverse Event Profile | This compound (VV116) (n=384) | Nirmatrelvir-Ritonavir (n=387) |
| Incidence of Any Adverse Events | 67.4% | 77.3% |
Data from the NCT05341609 trial.
Molnupiravir vs. Placebo (MOVe-OUT Trial)
The adverse event profile for molnupiravir was comparable to that of the placebo in the MOVe-OUT trial.
| Adverse Event Profile | Molnupiravir (n=710) | Placebo (n=701) |
| Incidence of Any Adverse Events | 30.4% | 33.0% |
| Drug-Related Adverse Events | 12.0% | 11.1% |
Safety data from the MOVe-OUT trial.
In-Vitro Activity
Both this compound's active metabolite and molnupiravir's active metabolite have demonstrated potent in-vitro activity against various SARS-CoV-2 variants, including Omicron. Studies have shown that the target proteins for these antivirals (RdRp) are highly conserved across variants.
Experimental Protocols
This compound (VV116) Phase 3 Trial (NCT05341609) Methodology
-
Study Design: A phase 3, noninferiority, observer-blinded, randomized trial.
-
Participants: Symptomatic adults with mild-to-moderate COVID-19 at high risk of progression.
-
Intervention: A 5-day course of either oral this compound or nirmatrelvir-ritonavir.
-
Primary Endpoint: Time to sustained clinical recovery through day 28.
-
Key Inclusion Criteria: Positive SARS-CoV-2 test, onset of symptoms within 5 days, and at least one risk factor for progression to severe disease.
-
Key Exclusion Criteria: Hospitalization due to COVID-19, severe renal or hepatic impairment.
Molnupiravir (MOVe-OUT) Phase 3 Trial Methodology
-
Study Design: A phase 3, randomized, placebo-controlled, double-blind trial.
-
Participants: At-risk, unvaccinated, nonhospitalized adults with mild-to-moderate, laboratory-confirmed COVID-19.
-
Intervention: Oral molnupiravir (800 mg) or placebo twice daily for 5 days.
-
Primary Endpoint: The incidence of hospitalization or death through day 29.
-
Key Inclusion Criteria: Laboratory-confirmed SARS-CoV-2 infection, symptom onset within 5 days, and at least one risk factor for severe COVID-19.
-
Key Exclusion Criteria: Currently hospitalized, pregnant or breastfeeding, known hypersensitivity to any ingredient of the study intervention.
Conclusion
Both this compound and molnupiravir represent valuable oral therapeutic options for the management of mild-to-moderate COVID-19 in high-risk populations. This compound has demonstrated non-inferiority to nirmatrelvir-ritonavir with a potentially more favorable safety profile. Molnupiravir has shown a significant reduction in hospitalization and death compared to placebo. The choice between these agents in a clinical setting would likely depend on factors such as drug availability, potential drug-drug interactions (a notable concern with the ritonavir component of Paxlovid, the comparator for this compound), and specific patient characteristics. Further research, including direct head-to-head trials, would be beneficial to definitively establish the comparative efficacy and safety of this compound and molnupiravir.
References
Structural Showdown: A Comparative Analysis of Nirmatrelvir and Ensitrelvir Binding to SARS-CoV-2 Main Protease
A detailed guide for researchers and drug development professionals on the structural and functional nuances of two pivotal COVID-19 antiviral inhibitors.
The global effort to combat the COVID-19 pandemic has been significantly bolstered by the development of direct-acting antiviral drugs targeting the SARS-CoV-2 main protease (Mpro). This cysteine protease is crucial for the viral life cycle, making it a prime target for therapeutic intervention. Among the most prominent Mpro inhibitors are nirmatrelvir (the active component of Paxlovid) and ensitrelvir. While both drugs effectively inhibit Mpro, they do so through distinct structural and mechanistic interactions. This guide provides a comprehensive comparison of their binding modes, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of nirmatrelvir and ensitrelvir against the wild-type SARS-CoV-2 Mpro have been extensively characterized. The following table summarizes key quantitative data from in vitro enzymatic assays.
| Inhibitor | IC50 (μM) | Ki (μM) |
| Nirmatrelvir | ~0.0033 | 0.000933 |
| Ensitrelvir | 0.013 | 0.009 |
Note on Deunirmatrelvir: The initial query referred to "this compound." Based on available scientific literature, this appears to be a typographical error, and the correct name for the active component of Paxlovid is nirmatrelvir . This guide will proceed with the correct nomenclature.
Structural Basis of Mpro Inhibition: A Tale of Two Binders
The high-resolution crystal structures of both nirmatrelvir and ensitrelvir in complex with SARS-CoV-2 Mpro reveal the atomic details of their inhibitory mechanisms. Both inhibitors occupy the substrate-binding pocket of Mpro, but their interactions with key residues differ significantly.
Nirmatrelvir: A Covalent Warhead
Nirmatrelvir is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine (Cys145) of Mpro.[1][2] Its mechanism of action involves the nitrile warhead, which is attacked by the thiolate anion of Cys145, forming a covalent thioimidate adduct.[3] This covalent linkage effectively blocks the enzyme's catalytic activity.
Key interactions of nirmatrelvir within the Mpro active site include:
-
S1' subsite: The nitrile group forms a covalent bond with Cys145.[3]
-
S1 subsite: The γ-lactam moiety interacts with His163 and the backbone of Glu166.[3]
-
S2 subsite: A dimethylcyclopropyl group fits into the hydrophobic S2 pocket.
-
S4 subsite: The trifluoroacetamide group interacts with the S4 subsite.
Ensitrelvir: A Non-Covalent Approach
In contrast to nirmatrelvir, ensitrelvir is a non-peptidic, non-covalent inhibitor. It achieves its potent inhibition through a network of strong non-covalent interactions, including hydrogen bonds and hydrophobic contacts, within the Mpro active site.
Key interactions of ensitrelvir within the Mpro active site include:
-
S1', S1, and S2 subsites: Ensitrelvir occupies the substrate-binding pocket, making key contacts within the S1, S2, and S1' subsites.
-
Hydrogen Bonds: It forms crucial hydrogen bonds with the main chain atoms of several residues, including Gly143, Cys145, and His163.
-
π-π Stacking: A π-π stacking interaction is observed between the inhibitor and the side chain of His41, a key catalytic residue.
The following diagram illustrates the general mechanism of Mpro inhibition and the distinct binding modes of nirmatrelvir and ensitrelvir.
Caption: Mechanism of Mpro inhibition by nirmatrelvir and ensitrelvir.
Experimental Protocols
The determination of inhibitory constants and the elucidation of binding structures are critical for understanding the efficacy of antiviral compounds. Below are summaries of the typical experimental protocols employed.
In Vitro Mpro Inhibition Assay (FRET-based)
This assay is commonly used to determine the IC50 values of Mpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro protein.
-
A specific fluorogenic substrate for Mpro, often a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (nirmatrelvir, ensitrelvir) dissolved in DMSO.
-
384-well assay plates.
-
A fluorescence plate reader.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., in a 10-point dose-response curve) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.
-
The IC50 values are determined by fitting the dose-response curves using a suitable nonlinear regression model.
-
X-ray Crystallography for Structural Determination
This technique provides high-resolution structural information on the binding mode of inhibitors.
-
Protein Expression and Purification:
-
The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host (e.g., E. coli).
-
The protein is overexpressed and then purified to homogeneity using a series of chromatography steps (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Crystallization:
-
The purified Mpro protein is concentrated to a high concentration (e.g., 10 mg/mL).
-
For co-crystallization, the protein is incubated with a molar excess of the inhibitor (nirmatrelvir or ensitrelvir).
-
Crystallization screening is performed using various crystallization conditions (e.g., different precipitants, pH, and temperature) typically using vapor diffusion methods (sitting or hanging drop).
-
-
Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known Mpro structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.
-
The final structure is validated and deposited in the Protein Data Bank (PDB).
-
The following diagram outlines the workflow for determining the structural basis of Mpro inhibition.
Caption: Workflow for structural analysis of Mpro-inhibitor complexes.
Conclusion
Both nirmatrelvir and ensitrelvir are potent inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. While they share a common target, their mechanisms of action are fundamentally different. Nirmatrelvir relies on the formation of a reversible covalent bond with the catalytic cysteine, whereas ensitrelvir achieves its efficacy through a network of optimized non-covalent interactions. Understanding these distinct binding modes is crucial for the development of next-generation Mpro inhibitors with improved potency, broader spectrum of activity against emerging variants, and reduced potential for drug resistance. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of novel antiviral agents.
References
- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
This guide provides a detailed comparison of the pharmacokinetic profiles of Deunirmatrelvir (VV116) when administered alone and in combination with ritonavir. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available preclinical and clinical data.
Executive Summary
This compound is an orally available deuterated remdesivir analogue developed for the treatment of COVID-19.[1] It is a prodrug that is rapidly metabolized to its active nucleoside form (116-N1).[2][3] Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is often co-administered with other antiviral agents to boost their plasma concentrations. This guide synthesizes pharmacokinetic data from studies on this compound administered alone in healthy human subjects and in combination with ritonavir in preclinical models.
The available data indicates that this compound is readily absorbed and converted to its active metabolite. Preclinical findings suggest that the co-administration of ritonavir does not significantly alter the pharmacokinetic properties of this compound, indicating noninteracting pharmacokinetic profiles.[4]
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound's active metabolite (116-N1) from a single ascending dose (SAD) study in healthy subjects, and a preclinical study of this compound in combination with ritonavir.
Table 1: Pharmacokinetic Parameters of 116-N1 (Active Metabolite of this compound) Following Single Oral Doses of this compound in Healthy Subjects [2]
| Dose of this compound | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |
| 25 mg | 135 ± 36 | 1.0 (0.5-2.0) | 599 ± 117 | 4.80 ± 0.61 |
| 50 mg | 288 ± 73 | 1.0 (0.5-2.0) | 1290 ± 260 | 5.23 ± 0.68 |
| 100 mg | 617 ± 158 | 1.0 (0.5-2.0) | 2890 ± 580 | 5.61 ± 0.73 |
| 200 mg | 1250 ± 320 | 1.0 (0.5-2.0) | 6140 ± 1230 | 5.92 ± 0.81 |
| 400 mg | 2510 ± 640 | 1.5 (1.0-2.0) | 12600 ± 2500 | 6.25 ± 0.93 |
| 800 mg | 4980 ± 1250 | 2.0 (1.0-3.0) | 25800 ± 5100 | 6.95 ± 1.02 |
Data are presented as mean ± SD for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax.
Table 2: Comparative Pharmacokinetics of this compound (as active metabolite X1) With and Without Ritonavir in Mice
| Treatment Group | Cmax of X1 (ng/mL) | Tmax of X1 (hr) | AUC0-t of X1 (ng·h/mL) |
| This compound alone | 10,700 ± 100 | 0.25 | 19,484 ± 1109 |
| This compound + Nirmatrelvir + Ritonavir | Not significantly different from this compound alone | Not significantly different from this compound alone | Not significantly different from this compound alone |
Data from a preclinical study in C57BL/6J mice. The study states that the co-administration of ritonavir did not significantly change the exposure to this compound's active metabolite.
Experimental Protocols
Human Pharmacokinetic Study of this compound
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending-dose (SAD) study was conducted in healthy Chinese subjects.
-
Dosing: Subjects received a single oral dose of this compound (25, 50, 100, 200, 400, or 800 mg) or a placebo.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at scheduled time points before and after dosing.
-
Bioanalytical Method: The plasma concentrations of the active metabolite of this compound (116-N1) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated from the plasma concentration-time data.
Preclinical Pharmacokinetic Study of this compound with Ritonavir
-
Study Animals: The study was conducted in C57BL/6J mice.
-
Dosing: Mice were orally administered this compound alone or in combination with nirmatrelvir and ritonavir.
-
Blood Sampling: Plasma samples were collected at various time points after oral administration.
-
Bioanalytical Method: Plasma concentrations of this compound's active metabolite (X1) and nirmatrelvir were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation of this compound to its active triphosphate form.
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow of the human pharmacokinetic study of this compound.
Mechanism of Ritonavir's Effect on Drug Metabolism
Caption: Ritonavir inhibits CYP3A4, boosting co-administered drug levels.
References
- 1. mindeudesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
Deunirmatrelvir's Potency Against SARS-CoV-2 Variants: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro potency of Deunirmatrelvir (the active component of which is Nirmatrelvir) against various SARS-CoV-2 variants. This analysis includes comparative data for other prominent antiviral agents, detailed experimental methodologies, and visual representations of the drug's mechanism of action and the experimental workflow.
This compound, administered with Ritonavir as Paxlovid, has emerged as a critical oral antiviral therapeutic in the management of COVID-19. Its mechanism of action, targeting the highly conserved main protease (Mpro or 3CLpro) of SARS-CoV-2, suggests a lower susceptibility to resistance from variants with mutations primarily in the spike protein. This guide assesses the available in vitro data to substantiate this hypothesis.
Comparative In Vitro Potency of Antivirals Against SARS-CoV-2 Variants
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of Nirmatrelvir and comparator antiviral agents against a range of SARS-CoV-2 variants. These values are crucial indicators of a drug's potency in a laboratory setting. Lower IC50/EC50 values signify higher potency.
Table 1: Comparative IC50 Values (nM) in HeLa-ACE2 Cells
| Antiviral Agent | WA1 (Original) | Alpha | Beta | Gamma | Delta | Omicron |
| Nirmatrelvir | 22.4 | 20.7 | 24.6 | 18.1 | 22.5 | 16.6 |
| Remdesivir | 39.7 | 45.2 | 41.8 | 35.5 | 40.1 | 37.4 |
| EIDD-1931 (Metabolite of Molnupiravir) | 360 | 320 | 380 | 340 | 350 | 310 |
Data sourced from a bioRxiv preprint. These findings indicate that Nirmatrelvir maintains potent activity across all tested variants, including Omicron.[1]
Table 2: Comparative IC50 Values (nM) in Vero-TMPRSS2 Cells
| Antiviral Agent | WA1 (Original) | Alpha | Beta | Gamma | Delta | Omicron |
| Nirmatrelvir | 37.6 | 34.1 | 42.3 | 31.5 | 38.2 | 28.9 |
| Remdesivir | 55.4 | 60.1 | 58.7 | 50.3 | 56.9 | 52.1 |
| EIDD-1931 (Metabolite of Molnupiravir) | 410 | 390 | 430 | 400 | 420 | 380 |
Data sourced from a bioRxiv preprint. Consistent with the HeLa-ACE2 cell data, Nirmatrelvir demonstrates sustained potency in Vero-TMPRSS2 cells against various variants.[1]
Table 3: In Vitro Antiviral Activity of Ensitrelvir (EC50 in μM) in VeroE6/TMPRSS2 cells
| SARS-CoV-2 Variant | Ensitrelvir EC50 (μM) |
| Wuhan | 0.37 |
| Omicron BA.1.18 | 0.29 |
| Omicron BA.4.6 | 0.30 |
| Omicron BA.5.2.1 | 0.37 |
| Omicron BF.7 | 0.51 |
| Omicron BF.7.4.1 | 0.55 |
| Omicron BQ.1.1 | 0.48 |
| Omicron CH.1.1.11 | 0.38 |
| Omicron XBB.1.5 | 0.57 |
| Omicron XBB.1.9.1 | 0.99 |
| Omicron XBB.1.16 | 0.33 |
| Omicron XBF | 0.29 |
Data from a study on the in vitro efficacy of Ensitrelvir.[2] Ensitrelvir has shown antiviral activity against novel Omicron strains.[2]
Experimental Protocols
The following are representative protocols for determining the in vitro potency of antiviral compounds against SARS-CoV-2. These are synthesized from established methodologies.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Preparation:
-
Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells per well.
-
Incubate overnight at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Remdesivir, Molnupiravir, Ensitrelvir) in culture medium. Typically, a 10-point, 3-fold dilution series is prepared.
-
-
Infection and Treatment:
-
Remove the culture medium from the cell plates.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with a SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO2, or until at least 80% CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP content, or by staining with crystal violet.
-
Read the output on a plate reader (luminescence or absorbance).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the controls.
-
The EC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Plaque Reduction Assay
This assay quantifies the reduction in viral plaques (zones of cell death) in the presence of an antiviral compound.
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of the antiviral compounds.
-
In separate tubes, pre-incubate a known concentration of SARS-CoV-2 with each compound dilution for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel or agarose and the corresponding concentration of the antiviral compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with a 0.1% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the Mechanism and Workflow
Mechanism of Action of Nirmatrelvir
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication. By binding to the catalytic cysteine residue of Mpro, Nirmatrelvir blocks this process, thereby halting viral replication.
Caption: Mechanism of action of Nirmatrelvir.
Experimental Workflow for In Vitro Antiviral Potency Assay
The following diagram illustrates the general workflow for determining the in vitro potency of an antiviral compound using a cell-based assay.
Caption: In vitro antiviral potency assay workflow.
References
Deunirmatrelvir's Impact on Adaptive Immunity: A Comparative Analysis
A comprehensive review of Deunirmatrelvir's role in modulating the adaptive immune response to SARS-CoV-2 reveals a nuanced interplay between viral suppression and the development of long-term immunity. This guide provides a comparative analysis of this compound with other key antiviral treatments for COVID-19, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. By effectively reducing the viral load, this compound mitigates the severity of COVID-19. However, this rapid viral clearance may come at the cost of a blunted adaptive immune response, potentially impacting the robustness and durability of long-term immunity. This phenomenon is a key consideration when evaluating the overall therapeutic benefit of this compound and comparing it to other antiviral agents.
Comparison with Alternative Antiviral Therapies
The landscape of COVID-19 therapeutics includes several agents that act via different mechanisms. Understanding their respective effects on the host's adaptive immune response is crucial for optimizing treatment strategies. This guide focuses on a comparison between this compound and three other major therapeutic classes: the nucleoside analogue Molnupiravir, the RNA-dependent RNA polymerase inhibitor Remdesivir, and monoclonal antibodies.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on key markers of the adaptive immune response. It is important to note that direct head-to-head comparative studies for all these markers are still emerging.
| Treatment | Effect on Viral Load | Reported Impact on Antibody Response | Reported Impact on T-Cell Response | Reported Impact on Cytokine Profile |
| This compound (Paxlovid) | Significant Reduction | Lower anti-spike IgG levels compared to untreated individuals[1]. | May be blunted due to reduced antigen presentation. | Patients receiving antiviral treatment showed higher circulating levels of PDGF-BB and VEGF, and lower levels of IL-9, IL-1RA, and RANTES compared to untreated individuals[1]. |
| Molnupiravir | Significant Reduction | Real-world studies suggest it may support the host's immune response by counteracting intense viral replication[1]. | Not extensively detailed in comparative studies. | Not extensively detailed in comparative studies. |
| Remdesivir | Reduction | No significant independent association with viral clearance in some studies[2]. | Significant increase in B lymphocytes and plasmablasts; significant reduction in cytotoxic T lymphocytes[3]. No significant changes in CD4+ T-cells. | In some studies, treatment was associated with a reduction in inflammatory markers like IL-6. |
| Monoclonal Antibodies | Reduction | Suppressed the endogenous anti-spike IgM response by 85-90% with a minor effect on the anti-nucleocapsid response. | Not extensively detailed in comparative studies. | Not extensively detailed in comparative studies. |
Note: The data presented is a synthesis of findings from various studies and may not represent direct head-to-head comparisons in all instances.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the evaluation of adaptive immune responses to SARS-CoV-2 and the effects of antiviral therapies.
SARS-CoV-2 Neutralizing Antibody ELISA
This assay quantifies the concentration of neutralizing antibodies in a patient's serum that can block the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with recombinant SARS-CoV-2 RBD protein and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in wash buffer) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted patient serum samples and control sera to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
ACE2 Incubation: Add HRP-conjugated human ACE2 protein to the wells and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated to determine the neutralizing antibody titer.
Flow Cytometry for SARS-CoV-2 Specific T-Cells
This method identifies and quantifies T-lymphocytes that are specific to SARS-CoV-2 antigens by measuring the expression of activation markers and intracellular cytokines upon antigen stimulation.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Antigen Stimulation: Stimulate PBMCs with pools of SARS-CoV-2 specific peptides (e.g., from Spike, Nucleocapsid, and Membrane proteins) or a negative control (e.g., DMSO) in the presence of a co-stimulatory antibody (e.g., anti-CD28/CD49d) for a specified period (e.g., 6-24 hours). Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation for intracellular cytokine staining.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, CD8, and activation markers like CD69 and CD137.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines such as IFN-γ, TNF-α, and IL-2.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to gate on specific T-cell populations (e.g., CD4+ and CD8+) and quantify the percentage of cells expressing activation markers and cytokines in response to SARS-CoV-2 peptides.
Cytokine Profiling using Luminex Assay
This multiplex immunoassay allows for the simultaneous quantification of multiple cytokines and chemokines in a small volume of serum or plasma.
Protocol:
-
Sample Preparation: Thaw patient serum or plasma samples on ice.
-
Bead Preparation: Prepare the multiplex bead working solution by vortexing and sonicating the stock beads.
-
Assay Plate Preparation: Add the bead solution to each well of a 96-well filter plate and wash the beads using a vacuum manifold.
-
Sample and Standard Incubation: Add standards with known cytokine concentrations and patient samples to the appropriate wells. Incubate the plate on a shaker for a specified time (e.g., 2 hours) at room temperature, protected from light.
-
Washing: Wash the beads to remove unbound components.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail and incubate for a specified time (e.g., 1 hour).
-
Washing: Repeat the washing step.
-
Streptavidin-PE Incubation: Add streptavidin-phycoerythrin (PE) and incubate for a specified time (e.g., 30 minutes).
-
Washing: Repeat the washing step.
-
Data Acquisition: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to generate a standard curve for each cytokine. The concentration of each cytokine in the patient samples is then interpolated from the corresponding standard curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and workflows.
Caption: Mechanism of action of this compound.
Caption: Simplified workflow of the adaptive immune response to SARS-CoV-2.
Caption: Experimental workflow for comparing adaptive immune responses.
References
- 1. Does Nirmatrelvir/Ritonavir Influence the Immune Response against SARS-CoV-2, Independently from Rebound? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir Linked to Viral Clearance Only in Certain Subsets [natap.org]
- 3. Changes in Lymphocyte Subpopulations after Remdesivir Therapy for COVID-19: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Deunirmatrelvir
For researchers and scientists at the forefront of drug development, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. Deunirmatrelvir, a novel antiviral agent, requires meticulous handling throughout its use, including its final disposal, to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for this compound, adhering to the highest standards of laboratory safety and chemical handling.
Core Principles of this compound Disposal
The fundamental principle of this compound disposal is to manage it as a hazardous pharmaceutical waste, preventing its release into the sewer system or municipal trash. Improper disposal can lead to environmental pollution and potential health risks.[1][2] Adherence to federal, state, and local regulations is mandatory.[3][4] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), which provide guidelines for pharmaceutical waste management.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Summary of Required PPE and Safety Measures
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from accidental splashes or dust particles. |
| Hand Protection | Chemical-resistant gloves. | Prevents skin contact with the compound. |
| Protective Clothing | Impervious clothing, such as a lab coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated. | Minimizes inhalation of the compound. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is based on best practices for managing chemical and pharmaceutical waste.
-
Segregation and Collection:
-
All this compound waste, including unused or expired compounds, contaminated lab supplies (e.g., gloves, vials, pipette tips), and experimental residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Use separate containers for solid and liquid waste.
-
Containers should be black for RCRA hazardous pharmaceutical waste or blue/white for non-RCRA pharmaceutical waste, as per facility guidelines.
-
-
Waste Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
A hazardous waste manifest (EPA Form 8700-22) will be required to track the waste from generation to its final disposal.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty this compound containers with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
After thorough decontamination, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.
-
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Always consult your institution's specific EHS guidelines, as they may have more stringent requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
Environmental Impact and the Importance of Proper Disposal
Pharmaceuticals, when disposed of improperly, can enter the environment and have ecotoxicological effects on wildlife and ecosystems. Although specific data on the environmental fate of this compound is not yet widely available, the precautionary principle dictates that it should be handled in a manner that prevents its release. High concentrations of antiviral drugs in environmental waters could pose risks to aquatic life. Therefore, the recommended disposal method is incineration at a specialized hazardous waste facility, which ensures the complete destruction of the active pharmaceutical ingredient.
References
Essential Safety and Logistical Information for Handling Nirmatrelvir
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent antiviral compounds like Nirmatrelvir is paramount. Adherence to strict safety protocols and disposal plans minimizes the risk of exposure and environmental contamination. This guide provides essential, procedural information for the safe handling and disposal of Nirmatrelvir.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to Nirmatrelvir is the correct and consistent use of appropriate Personal Protective Equipment (PPE). All personnel must receive training on the proper methods for donning and doffing PPE to prevent self-contamination.[1]
Recommended PPE for Handling Nirmatrelvir
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.[1] | Protects the body from splashes and aerosol contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is necessary. | Prevents the inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Handling Nirmatrelvir
All procedures involving Nirmatrelvir must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection. Engineering controls such as local exhaust ventilation or a fume hood should be utilized to keep airborne levels below the Occupational Exposure Band (OEB) range. It is crucial to minimize dust generation and avoid open handling.
Experimental Workflow for Handling Nirmatrelvir
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
